5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
5-amino-4-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJZZCXHPXTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495462 | |
| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65269-63-8 | |
| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with detailed protocols and mechanistic insights for each stage.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities.[1][2][3] The unique structural features of the pyridazinone ring, including the presence of two nitrogen atoms and a keto group, allow for a variety of chemical modifications, making it a versatile scaffold for the design of novel therapeutic agents.[4][5] This guide focuses on the synthesis of a specific derivative, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, outlining a rational and efficient synthetic strategy.
Proposed Synthetic Pathway
The synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can be envisioned through a three-step sequence, commencing with the formation of the core pyridazinone ring, followed by N-methylation and subsequent bromination.
Caption: Proposed three-step synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
Step 1: Synthesis of 5-Amino-2H-pyridazin-3-one (Intermediate 1)
The initial step involves the construction of the 5-amino-substituted pyridazinone core. While various methods exist for synthesizing pyridazin-3-ones, often from γ-keto acids and hydrazine,[2][4][5] the introduction of the 5-amino group necessitates a tailored approach. A plausible method involves the cyclization of a suitable precursor with hydrazine.
Experimental Protocol
A general procedure for the synthesis of pyridazin-3-one derivatives involves the condensation of a precursor with hydrazine hydrate.[1][6]
-
To a solution of a suitable starting material (e.g., a functionalized β-cyanopropanoic acid derivative) (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Starting Material | 1.0 eq | Precursor for the pyridazinone ring |
| Hydrazine Hydrate | 1.2 eq | Nitrogen source for ring formation |
| Ethanol/Acetic Acid | - | Reaction Solvent |
Mechanistic Insights
The formation of the pyridazin-3-one ring proceeds via a condensation reaction between the carbonyl group of the precursor and one of the amino groups of hydrazine, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring.[1][6]
Step 2: N-Methylation of 5-Amino-2H-pyridazin-3-one (Intermediate 2)
The second step introduces a methyl group onto one of the nitrogen atoms of the pyridazinone ring. The regioselectivity of this alkylation is a critical consideration. In many cases, the methylation of pyridazin-3-ones preferentially occurs at the N2 position.[7]
Experimental Protocol
A general method for the N-alkylation of pyridazinones involves the use of an alkylating agent in the presence of a base.
-
To a solution of 5-Amino-2H-pyridazin-3-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the suspension.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 5-Amino-2H-pyridazin-3-one | 1.0 eq | Substrate for methylation |
| Potassium Carbonate | 1.5 eq | Base to deprotonate the nitrogen |
| Methyl Iodide/Dimethyl Sulfate | 1.2 eq | Methylating agent |
| DMF/Acetone | - | Reaction Solvent |
Causality Behind Experimental Choices
The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyridazinone and the base, promoting the reaction. Potassium carbonate is a commonly used and effective base for the deprotonation of the N-H bond in the pyridazinone ring, forming a nucleophilic anion that readily reacts with the electrophilic methylating agent.
Step 3: Bromination of 5-Amino-2-methyl-2H-pyridazin-3-one (Target Compound)
The final step is the regioselective bromination of the pyridazinone ring at the 4-position. The presence of the electron-donating amino group at the 5-position activates the ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the adjacent carbon atom. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[8]
Experimental Protocol
A general procedure for the bromination of activated heterocyclic compounds using NBS is as follows:
-
Dissolve 5-Amino-2-methyl-2H-pyridazin-3-one (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 5-Amino-2-methyl-2H-pyridazin-3-one | 1.0 eq | Substrate for bromination |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| Acetonitrile/Chloroform | - | Reaction Solvent |
Mechanistic Insights
The bromination proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the pyridazinone ring, particularly at the ortho and para positions. In this case, the C4 position is activated for electrophilic attack by the bromonium ion (Br⁺) generated from NBS.
Caption: Mechanism of electrophilic bromination of the activated pyridazinone ring.
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one. The described three-step sequence, involving pyridazinone ring formation, N-methylation, and regioselective bromination, provides a clear roadmap for researchers in the field of medicinal and organic chemistry. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions.
References
-
Al-Omar, M. A., & Al-Mohizea, A. M. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10345–10360. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3169. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives. (2019).
-
3(2H)-Pyridazinone, 5-amino-4-chloro-2-methyl-. (n.d.). Substance Details - EPA. [Link]
-
(PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). ResearchGate. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3786. [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(11), 1851. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal, 31(e202501589). [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Methylation regioselectivity prediction through machine learning. (n.d.). WUR eDepot. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). Tetrahedron, 96, 132331. [Link]
-
Facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides as further targets for nucleophilic additions. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- EP2110380A1 - Alpha-N-methylation of amino acids. (2009).
-
Synthesis of 2-Amino-5-bromopyridine. (2009). Huaxue Shiji, 31(4), 361-363. [Link]
-
3(2H)-Pyridazinone,5-amino-4-chloro-2-[(methylthio)-3-(trifluoromethyl)phenyl]. (n.d.). ChemBK. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]
-
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]
-
Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009). Chemical Biology & Drug Design, 73(3), 287-291. [Link]
-
α1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-Alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus. (n.d.). Sci-Hub. [Link]
-
5-Amino-2-(2-bromo-4-methylphenyl)pyridazin-3-one. (n.d.). PubChem. [Link]
-
STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES. (1964). Chemical & Pharmaceutical Bulletin, 12, 176-182. [Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
An In-depth Technical Guide to the Physicochemical
This document provides a comprehensive technical framework for the analytical characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough and systematic characterization is the foundational step for any further research, from mechanism-of-action studies to drug development campaigns.
This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each analytical technique, ensuring a robust and self-validating characterization workflow.
Core Molecular Identity and Physicochemical Properties
The initial step in characterizing any compound is to establish its fundamental identity and theoretical properties. These values serve as a benchmark against which all subsequent experimental data are compared.
Table 1: Core Identifiers and Computed Properties for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
| Property | Value | Source |
| CAS Number | 65269-63-8 | [4] |
| Molecular Formula | C₅H₆BrN₃O | [4] |
| Molecular Weight | 204.03 g/mol | [4] |
| SMILES | O=C1C(Br)=C(N)C=NN1C | [4] |
The Characterization Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for unambiguous structural confirmation and purity assessment. A synergistic workflow, employing orthogonal methods, is essential for building a complete and trustworthy data package. The following diagram outlines a logical and efficient workflow for the characterization of the title compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Structural Elucidation: Spectroscopic Methodologies
Spectroscopy is the cornerstone of chemical characterization, providing detailed information about molecular structure, connectivity, and functional groups.
Mass Spectrometry (MS)
Expertise & Rationale: MS is the definitive technique for confirming the molecular weight of a compound. For halogenated molecules like the title compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It not only provides an exact mass to four or five decimal places, confirming the elemental composition, but also allows for the clear observation of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which serves as a self-validating feature of the data.
Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Operate in positive ion mode (ESI+). The pyridazinone nitrogen atoms are readily protonated.
-
Data Acquisition: Scan over a mass range of m/z 100-500.
-
Analysis:
-
Look for the protonated molecular ion [M+H]⁺.
-
Expected Exact Mass for [C₅H₇BrN₃O]⁺: 203.9821.
-
Verify the presence of two major peaks separated by ~2 m/z units with nearly equal intensity (A and A+2 pattern), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise arrangement and connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving many pyridazinones and allows for the observation of exchangeable protons (like those on the amino group).[5][6]
Logical Framework for Spectral Interpretation
Caption: Correlation of structural fragments to their expected NMR spectral signatures.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program.
-
Data Analysis: Process the data (Fourier transform, phase, and baseline correction). Integrate ¹H signals and reference the spectra (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| N-CH₃ | Singlet (3H) | 3.5 - 4.0 | 35 - 45 | Methyl group attached to electron-withdrawing nitrogen. |
| -NH₂ | Broad Singlet (2H) | 5.0 - 6.0 | N/A | Exchangeable protons on the amino group. |
| Ring C-H | Singlet (1H) | 7.0 - 8.0 | 125 - 135 | Aromatic proton on the pyridazinone ring. |
| C-Br | N/A | N/A | 90 - 100 | Carbon attached to bromine, shielded. |
| C-NH₂ | N/A | N/A | 145 - 155 | Carbon attached to the amino group, deshielded. |
| C=O | N/A | N/A | 155 - 165 | Carbonyl carbon, highly deshielded. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the title compound, key absorbances include the carbonyl (C=O) stretch of the pyridazinone ring, the N-H stretches of the primary amine, and C-Br vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.
-
Analysis: Identify characteristic absorption bands.
Table 3: Key FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| 1680 - 1640 | C=O Stretch | Amide/Lactam in pyridazinone ring[5] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1550 - 1480 | C=C & C=N Stretch | Heteroaromatic Ring |
| 650 - 550 | C-Br Stretch | Bromoalkene |
Purity Assessment and Final Confirmation
Structural elucidation must be paired with rigorous purity analysis. An impure sample can lead to erroneous results in subsequent biological assays.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. By using a UV detector set to a wavelength where the compound absorbs strongly, one can quantify the main peak area relative to any impurity peaks, providing a precise purity value (e.g., % area).
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and autosampler.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by UV-Vis scan.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to identify the retention time. Optimize to an isocratic or shorter gradient method for routine analysis.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at ~1 mg/mL.
-
Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure compound should exhibit a single, sharp, symmetrical peak.
Melting Point Analysis
Expertise & Rationale: The melting point is a classic, simple, and effective indicator of purity. A pure crystalline solid will have a sharp and narrow melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range. This technique complements HPLC by providing information on the solid-state properties of the material.
Experimental Protocol:
-
Sample Preparation: Finely powder the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.
-
Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Conclusion
The comprehensive characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one requires a multi-faceted analytical approach. By systematically applying HRMS for molecular formula confirmation, 1D NMR for structural mapping, FTIR for functional group identification, HPLC for purity assessment, and melting point analysis for solid-state verification, researchers can build a complete and trustworthy data package. This rigorous foundation is indispensable for ensuring the validity and reproducibility of any subsequent biological or chemical investigations involving this promising heterocyclic scaffold.
References
-
El-Gazzar, A. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]
-
Abdel-Nasser, M., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Available at: [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Available at: [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 65269-63-8|5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (CAS No. 65269-63-8).[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with comparative data from structurally related pyridazinone derivatives, this guide serves as a practical manual for the synthesis, characterization, and structural verification of this important heterocyclic compound.
Introduction: The Pyridazinone Core in Medicinal Chemistry
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anti-inflammatory and antiplatelet properties. The specific compound of interest, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines.
Molecular Structure and Key Features:
-
CAS Number: 65269-63-8[1]
-
Molecular Formula: C₅H₆BrN₃O[1]
-
Molecular Weight: 204.03 g/mol [1]
-
Core Structure: A pyridazin-3-one ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
Substituents:
-
An amino group (-NH₂) at the C5 position.
-
A bromine atom (-Br) at the C4 position.
-
A methyl group (-CH₃) at the N2 position.
-
The strategic placement of these functional groups dictates the molecule's chemical reactivity and its spectroscopic signature. This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to provide a clear and verifiable structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy: Mapping the Proton Environment
The simplicity of the proton NMR spectrum for this molecule is a direct reflection of its symmetry and the limited number of non-exchangeable protons. The analysis of chemical shifts (δ), integration values, and coupling patterns is key to confirming the substitution pattern.
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -NH₂ | ~6.0 - 7.0 | Broad Singlet | 2H | The amino protons are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature. In related amino-pyridazinone structures, these protons often resonate in this downfield region due to the electronic effects of the heterocyclic ring. |
| -CH (C6-H) | ~7.5 - 8.0 | Singlet | 1H | This lone aromatic proton on the pyridazinone ring is expected to be a singlet as it has no adjacent protons to couple with. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group. |
| -CH₃ (N-CH₃) | ~3.4 - 3.6 | Singlet | 3H | The methyl group attached to the nitrogen atom will appear as a sharp singlet. Its chemical shift is characteristic of an N-methyl group in a heterocyclic system. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Mechanistic Insights |
| C=O (C3) | ~155 - 165 | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of amide-like carbonyls within a heterocyclic ring. |
| C-NH₂ (C5) | ~145 - 155 | The carbon atom attached to the amino group is also deshielded due to the electron-withdrawing nature of the nitrogen atom and its position within the aromatic ring. |
| C-H (C6) | ~130 - 140 | This aromatic methine carbon resonates in the typical aromatic region. |
| C-Br (C4) | ~110 - 120 | The carbon atom bonded to the bromine atom is expected to be in this region. The "heavy atom effect" of bromine influences its chemical shift. |
| N-CH₃ | ~35 - 45 | The methyl carbon attached to the nitrogen atom appears in the aliphatic region, consistent with N-alkyl groups in similar heterocyclic systems. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) to ensure each unique carbon appears as a singlet.
-
Number of Scans: A higher number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, perform a Fourier transform, phase correction, and calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one will be dominated by vibrations from the amino, carbonyl, and aromatic moieties.
Predicted IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |
| 3400 - 3200 | N-H Stretch | Amino (-NH₂) | The presence of two distinct peaks in this region (symmetric and asymmetric stretching) would be strong evidence for the primary amine. |
| 1680 - 1640 | C=O Stretch | Carbonyl (Amide) | A strong, sharp absorption band in this region is characteristic of the cyclic amide (lactam) carbonyl group in the pyridazinone ring. |
| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring | These absorptions correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring. |
| ~1350 | C-N Stretch | Aromatic Amine | This band arises from the stretching of the C-N bond of the amino group attached to the aromatic ring. |
| 700 - 550 | C-Br Stretch | Carbon-Bromine | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Analysis: Identify and label the major absorption peaks and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Assignment | Interpretation and Fragmentation Pathway |
| 203/205 | [M]⁺ | The molecular ion peak. The presence of a doublet with approximately equal intensity (the M+2 peak) is a definitive indicator of the presence of one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 188/190 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |
| 124 | [M - Br]⁺ | Loss of the bromine atom, a common fragmentation pathway for bromo-substituted compounds. |
| 82 | [M - Br - NCO]⁺ | Subsequent loss of a neutral isocyanate fragment after the initial loss of bromine. |
Experimental Protocol for Mass Spectrometry (GC-MS or Direct Infusion ESI-MS):
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane. For direct infusion Electrospray Ionization (ESI-MS), prepare a dilute solution in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and accurate mass determination.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Acquisition: Acquire data over a mass range of 50-500 m/z.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the measured exact mass should be within 5 ppm of the calculated theoretical mass.
Molecular Structure and Fragmentation Visualization:
Caption: Molecular structure and key mass spectrometry fragmentation pathways.
Conclusion: A Unified Spectroscopic Portrait
The structural elucidation of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is a synergistic process that relies on the collective evidence from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of the molecule. This guide provides the foundational knowledge and expected data for researchers to confidently synthesize and verify the structure of this important heterocyclic compound, ensuring its purity and suitability for further applications in medicinal chemistry and materials science.
References
-
El-Sayed, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(3), 1007. Available at: [Link]
Sources
Physical and chemical properties of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information on its fundamental properties, alongside data from closely related pyridazinone analogues. The guide covers the core chemical and physical characteristics, discusses general synthetic strategies and expected reactivity patterns, and explores the potential pharmacological applications based on the known bioactivity of the pyridazinone scaffold. This document aims to serve as a foundational resource for researchers, highlighting both the known aspects and the existing knowledge gaps to guide future investigation.
Introduction: The Pyridazinone Core in Drug Discovery
The pyridazinone moiety is a well-established pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, analgesic, and anticancer treatments.[2] The versatility of the pyridazinone scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one represents a specific analogue within this class, featuring key functional groups—an amino group and a bromine atom—that offer potential for further chemical modification and interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65269-63-8 | [3] |
| Molecular Formula | C₅H₆BrN₃O | [3] |
| Molecular Weight | 204.03 g/mol | [3] |
| Canonical SMILES | CN1N=CC(=C(C1=O)Br)N | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Due to the lack of specific solubility data, researchers should consider performing preliminary solubility tests in a range of common organic solvents (e.g., DMSO, DMF, methanol, ethanol, dichloromethane) to establish suitable conditions for experimental work.
Synthesis and Reactivity
General Synthetic Approaches to Pyridazinones
While a specific, detailed synthesis protocol for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not described in the available literature, general methods for the synthesis of pyridazinone cores can be adapted. A common route involves the condensation of a γ-ketoacid with a hydrazine derivative.[4][5] For N-substituted pyridazinones like the topic compound, methylhydrazine would be the appropriate reagent.
The introduction of the amino and bromo substituents would likely involve subsequent functionalization of the pyridazinone ring. Bromination of the pyridazinone core can be achieved using standard brominating agents. The amino group could be introduced via nitration followed by reduction, or through nucleophilic aromatic substitution, depending on the reactivity of the specific positions on the ring.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
Expected Reactivity
The chemical reactivity of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is dictated by its functional groups:
-
Amino Group: The exocyclic amino group is expected to exhibit typical reactivity, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.
-
Bromo Substituent: The bromine atom on the pyridazinone ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position.[6] Nucleophilic aromatic substitution of the bromine may also be possible under certain conditions.[7]
-
Pyridazinone Ring: The heterocyclic core itself can participate in various transformations, although the specific reactivity will be influenced by the electronic effects of the amino and bromo substituents.
Analytical Characterization
Specific spectral data for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not currently published. However, based on its structure, the following spectral characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the proton on the pyridazinone ring, and a broad singlet for the amino protons. The chemical shifts of the aromatic and amino protons will be influenced by the solvent.
-
¹³C NMR: The carbon-13 NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), and C-Br stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[2] Fragmentation patterns would likely involve the loss of small molecules such as CO and N₂.
Potential Applications and Research Directions
Given the pharmacological activities of related pyridazinone derivatives, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one holds potential for investigation in several areas of drug development:
-
Anti-inflammatory Agents: Many pyridazinone derivatives have shown anti-inflammatory properties.[8][9] This compound could be evaluated in assays for the inhibition of inflammatory mediators.
-
Antiviral Activity: Certain pyridazinones have been explored for their antiviral effects.[10]
-
Cardiovascular Diseases: The pyridazinone scaffold is present in some cardiovascular drugs.[4] The potential of this compound to modulate cardiovascular targets could be a fruitful area of research.
-
Oncology: The amenability of the bromine atom to cross-coupling reactions makes this compound a valuable intermediate for the synthesis of more complex molecules that could be screened for anticancer activity.[11]
Logical Flow for Investigating Therapeutic Potential:
Caption: A logical workflow for the investigation of therapeutic potential.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not widely available. However, based on the safety information for structurally related amino-bromo aromatic compounds, the following precautions should be taken:
-
Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult a comprehensive, up-to-date SDS from the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.
Conclusion
5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable absence of specific experimental data for this molecule, this guide provides a framework for its study based on the well-documented chemistry and biology of the pyridazinone class. The presence of versatile functional groups suggests that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, reactivity, and pharmacological profile.
References
-
5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. (2012). PMC. Retrieved January 28, 2026, from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. Retrieved January 28, 2026, from [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PMC. Retrieved January 28, 2026, from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
4-Bromo-5-methyl-2-(2-methylphenyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
5-Hydroxy-4-methoxy-2-methyl-2H-pyridazin-3-one. (n.d.). SpectraBase. Retrieved January 28, 2026, from [Link]
-
5-Amino-2-(2-bromo-4-methylphenyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet. (2024). Jubilant Ingrevia. Retrieved January 28, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Safe Synthesis of 4,7-Dibromo[8][10][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]
-
The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Retrieved January 28, 2026, from [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PMC. Retrieved January 28, 2026, from [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
4-Bromoaniline - SAFETY DATA SHEET. (2012). Retrieved January 28, 2026, from [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]
-
on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
(E)-4-amino-3-bromo-5-methylhex-3-en-2-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 65269-63-8|5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Privileged Core for Modulating Biological Systems
Abstract
The pyridazinone nucleus, a versatile six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological potential of pyridazinone derivatives, with a focus on their cardiotonic, antihypertensive, anticancer, and anti-inflammatory properties. By delving into the underlying mechanisms of action, detailing robust experimental protocols, and analyzing structure-activity relationships, this document serves as an in-depth resource for researchers and drug development professionals. Our aim is to not only present established knowledge but also to illuminate the causality behind experimental design, thereby empowering the next wave of innovation in pyridazinone-based therapeutics.
The Pyridazinone Core: Structural Features and Synthetic Versatility
The inherent chemical properties of the pyridazinone ring, characterized by its diazine structure with an adjacent carbonyl group, make it a highly adaptable scaffold. The two nitrogen atoms offer sites for hydrogen bonding and potential metabolic stability, while the ring system itself can be readily functionalized at multiple positions. This synthetic tractability allows for the fine-tuning of physicochemical properties and the optimization of interactions with diverse biological targets.
Cardiotonic Activity: Targeting Phosphodiesterase 3 for Enhanced Cardiac Performance
A significant and historically important application of pyridazinone derivatives lies in their ability to act as positive inotropic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3).[1]
Mechanism of Action: The cAMP-Dependent Pathway
In cardiac muscle cells, PDE3 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions and consequently, enhanced myocardial contractility. This mechanism provides a direct route to improving cardiac output in conditions such as congestive heart failure.
Caption: Pyridazinone derivatives inhibit PDE3, leading to increased cAMP and enhanced cardiac contractility.
Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a robust, high-throughput method for quantifying the inhibitory activity of pyridazinone derivatives against PDE3. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP (cAMP-FAM) is used as a substrate. When uncleaved, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low FP. Upon hydrolysis by PDE3, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large, slowly rotating complex that exhibits high FP. Inhibitors of PDE3 will prevent this conversion, thus maintaining a low FP signal.
Materials:
-
Recombinant human PDE3A (e.g., BPS Bioscience, Cat# 60032)
-
FAM-Cyclic-3´,5´-AMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent and Binding Agent Diluent
-
Test pyridazinone derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Cilostamide)
-
Low-binding, black 96-well or 384-well plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare the complete PDE assay buffer. Reconstitute the FAM-Cyclic-3´,5´-AMP in the assay buffer to the desired stock concentration. Prepare serial dilutions of the test pyridazinone derivatives and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme Preparation: Thaw the recombinant PDE3A on ice. Dilute the enzyme to the desired working concentration (e.g., 7 pg/µl) in complete PDE assay buffer.[2] The optimal enzyme concentration should be determined empirically through an enzyme titration experiment.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Positive control wells: Add the diluted PDE3A enzyme and the positive control inhibitor at a known inhibitory concentration.
-
Test wells: Add the diluted PDE3A enzyme and the various concentrations of the test pyridazinone derivatives.
-
No inhibitor control wells: Add the diluted PDE3A enzyme and an equivalent volume of the vehicle (e.g., DMSO in assay buffer).
-
-
Enzyme Reaction: Initiate the reaction by adding the fluorescent substrate (cAMP-FAM) to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Termination and Detection: Add the Binding Agent (diluted in Binding Agent Diluent) to all wells to stop the enzymatic reaction and to bind the product. Incubate for a further 20-30 minutes at room temperature to allow for the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader with appropriate excitation and emission filters (e.g., λex=470 nm and λem=528 nm).
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the FP signal in the presence of the inhibitor compared to the no-inhibitor control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality in Experimental Design: The use of a fluorescence polarization-based assay offers several advantages, including a homogenous format (no wash steps), high sensitivity, and suitability for high-throughput screening. The choice of recombinant human PDE3A ensures the relevance of the data to human physiology. Including a known inhibitor as a positive control is essential for validating the assay's performance.
Structure-Activity Relationship (SAR) for Cardiotonic Activity
-
The pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[3]
-
The nitrogen of the pyridazinone ring is preferably unsubstituted for optimal PDE3 inhibition.[3]
-
A 5-methyl derivative of Imazodan was identified as a specific PDE3 inhibitor with an IC50 of 0.6 μM.[1]
-
A 4,5,6,7-tetrahydrobenzimidazole analog of a pyridazinone derivative was found to be a highly effective PDE3 inhibitor with an IC50 of 0.15 μM.[1]
Antihypertensive Activity: A Multifaceted Approach to Blood Pressure Regulation
Pyridazinone derivatives have demonstrated significant potential in the management of hypertension through various mechanisms, including direct vasodilation and inhibition of the renin-angiotensin-aldosterone system.[1]
SAR for Antihypertensive Activity
-
The presence of specific substituents such as furyl, nitro, and dimethylamino groups on the pyridazinone scaffold has been shown to enhance bioactivity and improve pharmacological selectivity for antihypertensive effects.[4]
-
The introduction of amino and carboxylic acid groups to the pyridazinone structure can improve ACE inhibitory activity.[1]
Table 1: In Vitro Vasodilatory Activity of Selected Pyridazinone Derivatives
| Compound | Substitution Pattern | Assay | Activity | Reference |
| 8a | Pyrrole-substituted aryl pyridazinone | Inhibition of phenylephrine contraction in isolated rat aorta | 48.8% inhibition | [1] |
| 8b | Pyrrole-substituted aryl pyridazinone | Inhibition of phenylephrine contraction in isolated rat aorta | 44.2% inhibition | [1] |
| 9 | 2-substituted 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Vasodilatory action | IC50 = 0.051 μM | [1] |
| 26 | Dihydropyridazin-3(2H)-one derivative | Vasorelaxant activity in rat thoracic aortic rings | IC50 = 0.08 μmol/l | [1] |
Anticancer Potential: Targeting Key Pathways in Oncology
The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against a range of cancer-related targets, including receptor tyrosine kinases like VEGFR and enzymes involved in DNA repair such as PARP.[1]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Pyridazinone derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways and preventing tumor-associated angiogenesis.
Caption: A typical workflow for the discovery of pyridazinone-based anticancer agents targeting VEGFR-2.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the inhibitory activity of test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test pyridazinone derivatives and a known VEGFR-2 inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in kinase buffer.
-
Reaction Setup: To each well of the microplate, add the kinase buffer, the peptide substrate, and the test compound or control.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout. The luminescence signal is inversely proportional to the amount of ADP, and therefore directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
SAR for Anticancer Activity
-
The presence of a thiourea linker and an N-phenyl substitution on the pyridazinone ring can improve the inhibitory activity against B-Raf kinase.[1]
-
For PARP inhibition, several pyridazinone derivatives are already on the market, including Olaparib (IC50 = 0.015 μM) and Talazoparib (IC50 = 0.0002 μM).[1]
-
The pyridazinone ring is considered essential for both anticancer and antimicrobial activities.[1]
Table 2: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Olaparib | PARP (Ovarian Cancer) | 0.015 μM | [1] |
| Fluzoparib | PARP (Breast, Ovarian, Gastric Cancer) | 1.46 nmol/l | [1] |
| Talazoparib | PARP (Breast, Prostate Cancer) | 0.0002 μM | [1] |
| Tepotinib | c-Met Kinase (Solid Tumors) | 0.001 μM | [1] |
| Compound 10l | A549/ATCC (NSCLC) | 1.66–100 μM (GI50) | [5] |
| Compound 17a | VEGFR-2 | Good inhibitory activity | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridazinone derivatives have demonstrated notable anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[6]
Mechanism of Action: COX Inhibition
COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test pyridazinone derivatives
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, positive control, or vehicle to the rats, typically via oral gavage, one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Causality in Experimental Design: The carrageenan-induced paw edema model is a well-established and reproducible method for assessing acute inflammation. The biphasic nature of the edema development allows for the study of different inflammatory mediators. The use of a standard NSAID like indomethacin as a positive control is crucial for the validation of the experimental results.
SAR for Anti-inflammatory Activity
-
The pyridazinone core is a promising scaffold for the development of anti-inflammatory drugs, with some derivatives acting as COX-2 inhibitors.[6][7]
-
The combination of pyridazine and pyrazole pharmacophores in a single molecule has been a successful strategy for designing selective COX-2 inhibitors.
-
For some pyrido[2,3-d]pyridazine-2,8-dione derivatives, the ring-closed structure transformed a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor.[5]
Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | COX-2 | 0.77 μM | 16.70 | [8] |
| 5f | COX-2 | 1.89 μM | 13.38 | [8] |
| 4c | COX-2 | 0.26 µM | - | [9] |
| 6b | COX-2 | 0.18 µM | 6.33 | [9] |
| 4ba | PDE4B | 251 ± 18 nM | - | [3] |
Conclusion and Future Directions
The pyridazinone scaffold has unequivocally established its significance in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities. The synthetic accessibility of this core, coupled with the ability to modulate its pharmacological profile through targeted substitutions, ensures its continued relevance in the pursuit of novel therapeutics. Future research should focus on leveraging computational tools for the rational design of next-generation pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel biological targets and therapeutic applications for this versatile scaffold will undoubtedly unlock new avenues for drug discovery and development.
References
-
BPS Bioscience. (n.d.). PDE3A Assay Kit. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(21), 1625-1653. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2004-2023. [Link]
-
Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 591-596. [Link]
-
Spisani, S., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
-
Contreras, J. M., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One, 12(12), e0189214. [Link]
-
El-Sayed, M. A. A., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 145, 107297. [Link]
-
Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623. [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]
-
Abdelbaset, M. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7294. [Link]
-
Abdel-rahman, H. M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(12), 8235-8255. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2201-2210. [Link]
-
Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Sino Biological. (n.d.). PDE3B, Active. Retrieved from [Link]
- Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. Humana Press.
-
Ali, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
Tice, N. (2006). The Synthesis, Structure, and Reactivity of Some Organometallic-Fused Heterocycles. [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]
-
Asif, M. (2021). Pyridazinone derivatives with anticancer activity. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
-
Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-benzoylphenyl)-L-tyrosine Derivatives as Potent PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a promising class of selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists: the N-(2-benzoylphenyl)-L-tyrosine derivatives. While a specific CAS number for N-(2-benzoylphenyl)-O-[2-(5-methyl-2-pyridyl)ethyl]-L-tyrosine was not identified in the reviewed literature, this document will delve into the core chemical properties, mechanism of action, and structure-activity relationships of this well-documented series of compounds, offering valuable insights for researchers in the field of metabolic diseases.
Introduction: A Novel Class of Antidiabetic Agents
The N-(2-benzoylphenyl)-L-tyrosine derivatives have emerged as a significant class of potent and selective PPARγ agonists.[1][2] These compounds have demonstrated considerable potential as antihyperglycemic and antihyperlipidemic agents in preclinical models of type 2 diabetes, positioning them as compelling candidates for further drug development.[1][2] Their discovery stemmed from the identification of the 2-aminobenzophenone moiety as a stable and effective isostere for the chemically labile enaminone in earlier PPARγ agonists.[1][2]
A key advantage of this series is its chiral nonracemic synthesis from the readily available amino acid, L-tyrosine, which also imparts resistance to racemization.[1] The structural modifications explored within this class have led to compounds with dramatically increased in vitro functional potency and affinity for PPARγ, surpassing that of earlier agents like troglitazone.[1]
Core Chemical Properties and Structure
The fundamental structure of this class of compounds is characterized by an L-tyrosine core, N-substituted with a 2-benzoylphenyl group. The general structure allows for extensive modification at the ether-linked side chain, which has been a primary focus of optimization efforts to enhance potency, selectivity, and pharmacokinetic properties.[3][4][5]
| Property | Description | Source |
| Core Scaffold | N-(2-benzoylphenyl)-L-tyrosine | [1][2] |
| Key Functional Groups | Carboxylic acid, secondary amine, ketone, ether | [1][2][3] |
| Chirality | Synthesized from L-tyrosine, maintaining the (S)-configuration at the α-carbon. | [1] |
| Solubility | Varies with side-chain modifications; efforts have been made to improve aqueous solubility. | [4][5] |
Mechanism of Action: Selective PPARγ Agonism
The therapeutic effects of N-(2-benzoylphenyl)-L-tyrosine derivatives are mediated through their potent and selective agonism of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.
Upon activation by a ligand, such as a member of this compound class, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in adipocyte differentiation, lipid storage, and insulin signaling, ultimately leading to improved insulin sensitivity and glucose homeostasis.[6]
Structure-Activity Relationship (SAR) and Optimization
Medicinal chemistry efforts have extensively explored the structure-activity relationships of this compound class to optimize their therapeutic profile.
The Phenyl Alkyl Ether Moiety
The side chain attached to the tyrosine hydroxyl group has been a major point of diversification. Both classical medicinal chemistry and solid-phase synthesis approaches have been employed to explore a wide range of analogs.[4][5] Key findings include:
-
Replacement of Phenyl and Oxazole Rings: Substituting the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine has yielded potent and selective PPARγ agonists with enhanced aqueous solubility.[4][5]
-
Diverse Ether Substituents: Parallel solid-phase synthesis has enabled the generation of a diverse library of phenyl alkyl ethers, leading to the identification of numerous novel, high-affinity PPARγ ligands.[4][5]
The N-Aryl Substituent
Modifications to the N-2-benzoylphenyl moiety have also been investigated. The general observation is that only modest changes are well-tolerated in this region of the molecule.[3]
-
Bioisosteric Replacements: The most successful modifications have involved the bioisosteric replacement of one of the two phenyl rings of the benzophenone group.[3]
-
Substituent Effects: The addition of substituents to the N-2-benzoylphenyl moiety generally leads to a decrease in cellular functional activity, although binding affinity to PPARγ may be retained.[3]
-
Anthranilic Acid Esters: A particularly promising series of analogs are the anthranilic acid esters, where the phenyl ring of the 2-benzoyl group is replaced by an alkoxy group. These compounds have demonstrated high binding affinity and functional potency.[3]
Synthesis and Experimental Protocols
The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives is readily achievable from L-tyrosine, a significant advantage for producing enantiomerically pure compounds.[1] The general synthetic strategy involves the N-arylation of an L-tyrosine ester followed by the introduction of the ether-linked side chain.
General Synthesis Workflow
Sources
- 1. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
Theoretical Modeling and Computational Studies of Pyridazinones: From First Principles to Drug Discovery
An In-Depth Technical Guide:
Foreword
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "wonder nucleus" due to the vast spectrum of biological activities its derivatives possess.[1][2] From cardiovascular agents to anti-inflammatory, anticancer, and antimicrobial therapies, the versatility of this six-membered heterocyclic ring is remarkable.[3][4][5] As drug discovery pivots towards greater efficiency and precision, computational chemistry and theoretical modeling have become indispensable tools for accelerating the development of novel pyridazinone-based therapeutics.[6][7] This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, elucidating the core computational methodologies applied to the study of pyridazinones. We move beyond mere protocols to explain the causality behind each computational choice, providing a framework for robust, self-validating in silico research.
Chapter 1: The Pyridazinone Core: An Electronic and Pharmacological Overview
The pyridazin-3(2H)-one nucleus is characterized by two adjacent nitrogen atoms and a keto functional group within a six-membered ring.[4] This arrangement creates a unique electronic landscape, enabling keto-enol tautomerism and providing hydrogen bond donors and acceptors crucial for molecular recognition by biological targets.[4] This inherent chemical versatility is the foundation for its privileged status in pharmacology, with derivatives showing efficacy as PDE4 inhibitors for inflammation, MAO-B inhibitors for neurodegenerative diseases, and vasodilators for cardiovascular conditions, among others.[7][8][9] Computational studies are essential to dissect the structure-activity relationships (SAR) that govern these diverse functions.[5]
Chapter 2: Quantum Mechanics: Decoding Electronic Structure with Density Functional Theory (DFT)
Expertise & Rationale: Before investigating how a molecule interacts with a biological target, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure of molecules. For pyridazinones, DFT allows us to calculate optimized geometries, frontier molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP) maps, and other quantum chemical descriptors.[10] These descriptors are not merely abstract numbers; they provide direct insights into a molecule's reactivity, stability, and the regions most likely to engage in electrostatic or orbital-based interactions. A low HOMO-LUMO energy gap, for instance, often correlates with higher chemical reactivity and biological activity.[10]
Experimental Protocol: DFT Calculation of a Pyridazinone Derivative
-
Step 1: 3D Structure Generation: Draw the 2D structure of the pyridazinone derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Step 2: Input File Preparation: Using a quantum chemistry software package (e.g., Gaussian, ORCA), create an input file specifying the coordinates of the optimized structure.
-
Step 3: Calculation Setup: Define the level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31++G(d,p) basis set, which balances accuracy and computational cost.[10] Specify the calculation type as 'Opt' (geometry optimization) and 'Freq' (frequency calculation). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Step 4: Execution: Run the calculation. This may take from minutes to hours depending on the size of the molecule and the computational resources.
-
Step 5: Analysis of Results:
-
Geometry: Verify that the geometry has converged.
-
Frequencies: Confirm that there are no imaginary frequencies.
-
Electronic Properties: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Visualization: Generate and visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Data Presentation: Quantum Chemical Descriptors
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Pyridazinone-A | -6.54 | -1.23 | 5.31 | 3.45 |
| Pyridazinone-B | -6.89 | -1.87 | 5.02 | 4.12 |
| Pyridazinone-C | -6.45 | -1.99 | 4.46 | 5.01 |
Note: Data is representative and for illustrative purposes.
Visualization: DFT Workflow
Caption: A typical workflow for a DFT calculation.
Chapter 3: Structure-Based Design: Molecular Docking into Biological Targets
Expertise & Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is fundamental to modern drug design, allowing for the rapid screening of virtual libraries and the rationalization of SAR. For pyridazinones, docking studies have been instrumental in understanding their interactions with enzymes like monoamine oxidase B (MAO-B) and angiotensin-converting enzyme (ACE).[8][11] The choice of docking algorithm and scoring function is critical; a self-validating protocol involves re-docking a known co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode (RMSD < 2.0 Å).
Experimental Protocol: Docking of a Pyridazinone Inhibitor into MAO-B
-
Step 1: Protein Preparation: Download the crystal structure of human MAO-B from the Protein Data Bank (e.g., PDB ID: 2V5Z). Using a molecular modeling suite (e.g., Schrödinger, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning protonation states. Minimize the structure to relieve steric clashes.
-
Step 2: Ligand Preparation: Draw the pyridazinone inhibitor in 2D and generate a realistic 3D conformation. Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and create a set of low-energy conformers.
-
Step 3: Binding Site Definition: Identify the active site of the enzyme. Define a grid box (a cubic simulation space) centered on the known binding location of the native ligand or a catalytic residue (e.g., the FAD cofactor). The size of the grid should be large enough to accommodate the ligand and allow rotational/translational freedom.
-
Step 4: Docking Execution: Run the docking simulation using a validated algorithm (e.g., Glide, AutoDock Vina). The software will systematically place the ligand conformers within the grid box and evaluate the fit using a scoring function, which estimates the binding free energy. Docking scores are typically reported in kcal/mol, with more negative values indicating stronger predicted binding.[8]
-
Step 5: Pose Analysis: Visualize the top-ranked docking poses. Analyze the key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the pyridazinone derivative and the active site residues (e.g., Y398, Y435).[8] This analysis provides a structural hypothesis for the compound's activity.
Data Presentation: Docking Scores of Pyridazinone Derivatives against MAO-B
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition (IC50, µM) |
| TR2 | -10.05 | E84, Y398, Y435 | 0.27 |
| TR15 | -9.45 | Y326, Y398 | 0.43 |
| TR16 | -8.56 | Y326, Y398 | 0.17 |
Source: Data adapted from a study on novel pyridazinone derivatives as MAO-B inhibitors.[8][12]
Visualization: Molecular Docking Workflow
Caption: The development and validation of a 3D-QSAR model.
Chapter 5: In Silico Pharmacokinetics: ADMET Prediction
Expertise & Rationale: High potency at a target is meaningless if a compound cannot reach it in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline is crucial for reducing late-stage failures. Numerous computational models, many based on large datasets of experimental results, can predict key drug-like properties. For pyridazinones, this includes assessing oral bioavailability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. [6][10]These predictions guide the selection of compounds with the most promising overall profiles for synthesis and in vitro testing.
Experimental Protocol: ADMET Profile Prediction
-
Step 1: Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string or draw the structure of the pyridazinone candidate.
-
Step 2: Use an ADMET Prediction Tool: Utilize a web-based platform (e.g., SwissADME, pkCSM) or standalone software. These tools take the molecular structure as input.
-
Step 3: Run Prediction: The platform calculates a wide range of physicochemical and pharmacokinetic properties based on its underlying algorithms.
-
Step 4: Analyze the Profile: Evaluate the key parameters against established thresholds for drug-likeness.
-
Physicochemical Properties: Molecular Weight (<500), LogP (<5), H-bond donors (<5), H-bond acceptors (<10) (Lipinski's Rule of Five).
-
Pharmacokinetics: Human intestinal absorption (>30%), BBB permeation (LogBB), CYP enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Drug-likeness: Assess alerts for undesirable chemical features or poor bioavailability.
-
Data Presentation: Predicted ADMET Properties for Lead Candidates
| Parameter | Pyridazinone-X | Pyridazinone-Y | Desirable Range |
| MW ( g/mol ) | 410.5 | 480.7 | < 500 |
| LogP | 3.2 | 4.9 | < 5.0 |
| H-bond Donors | 1 | 2 | ≤ 5 |
| H-bond Acceptors | 5 | 7 | ≤ 10 |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | No | Varies by target |
| CYP2D6 Inhibitor | No | Yes | No |
| Bioavailability Score | 0.55 | 0.55 | > 0.1 |
Note: Data is representative. Bioavailability radar plots are another excellent way to visualize this data.[8]
Conclusion
The theoretical and computational modeling of pyridazinones represents a powerful, multi-faceted approach to modern drug discovery. By integrating quantum mechanics, molecular docking, QSAR, and ADMET predictions, researchers can build a comprehensive understanding of a compound's behavior from the electronic to the whole-system level. This in silico-first strategy not only rationalizes experimental observations but also guides the design of next-generation pyridazinone derivatives with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from concept to clinic.
References
-
Al-Otaibi, J. S., Al-Majid, A. M., Barakat, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Hassan, G. S., Abdel-Aziz, M., El-Messiry, H. M., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Mermer, B., Alagöz, M. A., Karaduman, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Isah, A. M., Bature, H. B., Yahaya, S., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. Available at: [Link]
-
Mermer, B., Alagöz, M. A., Karaduman, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Le-Graverand, M.-H., Pêche, S., Le-Borgne, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Iannelli, P., Berrino, E., & Galdino, L. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
El-Sayed, M. T., El-Gamal, K. M., & El-Gazzar, M. G. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry. Available at: [Link]
-
Sharma, S., Kumar, P., & Sharma, D. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available at: [Link]
-
Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]
-
Ismail, M. M. F., Soliman, D. H. S., Abd Elmoniem, M. H., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry. Available at: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Pyridazinone Derivatives in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the experimental use of this important class of compounds: poor aqueous solubility.
The pyridazinone core, a valuable scaffold in medicinal chemistry, often imparts low water solubility to its derivatives, posing significant challenges in biological assays, formulation development, and in vivo studies.[1] This resource will equip you with the foundational knowledge and step-by-step protocols to systematically address and overcome these solubility issues.
Understanding the Challenge: The Physicochemical Properties of Pyridazinone Derivatives
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3] However, their often-planar and relatively nonpolar structure contributes to their limited solubility in aqueous media.[1] This inherent hydrophobicity can lead to compound precipitation, inaccurate assay results, and poor bioavailability.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with these compounds.
Q1: My pyridazinone derivative won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: Before resorting to more complex methods, the first and often most effective step is to assess the impact of pH on your compound's solubility. Many pyridazinone derivatives contain ionizable groups, and adjusting the pH of your buffer can significantly increase their solubility.
Q2: I've heard about using co-solvents like DMSO. How much can I use in my experiment?
A2: Co-solvents are a powerful tool, but their use must be carefully controlled, as they can impact biological systems. For most cell-based assays, it is recommended to keep the final concentration of organic co-solvents, such as dimethyl sulfoxide (DMSO), below 1%, and ideally below 0.5%, to avoid off-target effects and cytotoxicity. Always perform a vehicle control experiment to assess the effect of the co-solvent on your specific assay.
Q3: What are cyclodextrins, and how can they help with solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like many pyridazinone derivatives, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the guest molecule soluble in aqueous solutions.
Q4: When should I consider using surfactants?
A4: Surfactants are a good option when other methods, such as pH adjustment or the use of co-solvents at non-disruptive concentrations, have failed to provide sufficient solubility. They work by forming micelles that encapsulate the hydrophobic drug molecules. It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) for effective solubilization.
Q5: What is a solid dispersion, and is it relevant for my lab-scale experiments?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer. While this is a common technique in pharmaceutical formulation to improve oral bioavailability, it can also be adapted for preclinical research to prepare stock solutions of highly insoluble compounds.
Troubleshooting Guide: A Stepwise Approach to Solubilization
Encountering a compound that refuses to dissolve can be frustrating. This troubleshooting guide provides a logical workflow to systematically address solubility issues with your pyridazinone derivatives.
Step 1: pH Adjustment
The ionization state of a molecule can dramatically influence its aqueous solubility. Many pyridazinone derivatives possess acidic or basic functional groups, making their solubility pH-dependent.
-
The "Why": The pyridazine ring itself is weakly basic, with a pKa of approximately 2.3 for the protonated form.[4] However, substituents on the ring can significantly alter the pKa. For acidic pyridazinones (e.g., those with a carboxylic acid group), increasing the pH above their pKa will deprotonate the acidic group, forming a more soluble salt. Conversely, for basic derivatives (e.g., those with an amine group), decreasing the pH below their pKa will protonate the basic group, again increasing solubility. The parent 3(2H)-pyridazinone has a predicted pKa of around 11.47, indicating it is a very weak acid.[5]
-
The "How-To":
-
Determine the pKa: If the pKa of your specific derivative is unknown, you can use computational prediction tools or perform an experimental determination.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the predicted pKa (e.g., from pH 2 to 10).
-
Test Solubility: Attempt to dissolve a small, known amount of your compound in each buffer.
-
Observe and Quantify: Visually inspect for dissolution and, if possible, quantify the solubility using techniques like HPLC or UV-Vis spectroscopy.
-
-
Troubleshooting:
-
Precipitation upon pH adjustment: This can occur if you move too far from the optimal pH or if the salt form of the compound has limited solubility. Try a narrower pH range or a different buffer system.
-
No significant improvement: If pH adjustment does not improve solubility, your compound may be non-ionizable in the relevant pH range, or its intrinsic solubility is extremely low.
-
Step 2: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
The "Why": Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for nonpolar molecules. Common co-solvents for biological research include DMSO, ethanol, and polyethylene glycols (PEGs). For instance, 6-phenyl-pyridazin-3(2H)-one is freely soluble in DMSO and PEG-400, while being only weakly soluble in water.[1]
-
The "How-To" - A Practical Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve your pyridazinone derivative in 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same co-solvent to create a range of concentrations.
-
Final Dilution into Aqueous Buffer: Add a small volume of the co-solvent stock solution to your aqueous buffer to achieve the desired final concentration of your compound. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is as low as possible (ideally ≤ 0.5%) and consistent across all experimental conditions.
-
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, the final concentration may still be above its solubility limit in that co-solvent/buffer mixture. Try using a lower final concentration or a slightly higher percentage of co-solvent (if your assay can tolerate it). You can also try adding the stock solution dropwise to the vortexing buffer.
-
Step 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are effective solubilizing agents for a wide range of hydrophobic molecules.
-
The "Why": The hydrophobic interior of the cyclodextrin molecule provides a microenvironment for the nonpolar pyridazinone derivative, while the hydrophilic exterior allows the entire complex to dissolve in water. This encapsulation can lead to a significant increase in aqueous solubility, with some reports showing over a 100-fold increase for certain drugs.[2]
-
The "How-To" - Kneading Method for Lab-Scale Preparation:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your pyridazinone derivative to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Gradually add the pyridazinone derivative and continue to knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to obtain a solid powder.
-
Reconstitution: The resulting powder, which contains the inclusion complex, can then be dissolved in your aqueous buffer.
-
-
Troubleshooting:
-
Incomplete Complexation: If solubility does not improve significantly, you may need to optimize the molar ratio (e.g., 1:2 drug to cyclodextrin) or try a different type of cyclodextrin.
-
Precipitation of the Complex: Some cyclodextrin complexes themselves have limited solubility. If this occurs, consider using a more soluble cyclodextrin derivative.
-
Step 4: Surfactant-Mediated Solubilization
Surfactants can be highly effective at solubilizing very hydrophobic compounds.
-
The "Why": Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic cores of these micelles can entrap nonpolar drug molecules, effectively dissolving them in the aqueous phase.
-
The "How-To":
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Prepare a Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Dissolve the Compound: Add your pyridazinone derivative to the surfactant solution and stir or sonicate until it dissolves. Gentle heating may be required.
-
-
Troubleshooting:
-
Cell Viability Issues: Surfactants can be toxic to cells. It is essential to determine the maximum tolerated concentration of the surfactant in your specific cell line or assay system.
-
Interference with the Assay: Surfactants can interfere with certain biological assays. Always run appropriate controls to account for any potential effects of the surfactant itself.
-
Step 5: Solid Dispersion
For particularly challenging compounds, preparing a solid dispersion can be a viable option.
-
The "Why": By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the drug is in a high-energy, amorphous state, which enhances its dissolution rate and apparent solubility.
-
The "How-To" - Solvent Evaporation Method:
-
Co-dissolution: Dissolve both your pyridazinone derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)) in a common organic solvent.
-
Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
-
Pulverization: Scrape the film and grind it into a fine powder.
-
Reconstitution: This powder can then be dissolved in your aqueous buffer to create a stock solution.
-
-
Troubleshooting:
-
Phase Separation: If the drug and polymer are not miscible, they may phase-separate during solvent evaporation, leading to the formation of drug crystals. In this case, a different polymer or preparation method (e.g., melt extrusion) may be necessary.
-
Stability: Amorphous systems are thermodynamically unstable and can recrystallize over time. Store solid dispersions in a desiccator and prepare fresh solutions for your experiments.
-
Data Summary Tables
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K [1]
| Solvent | Mole Fraction Solubility (xe) | Classification |
| Water | 1.26 x 10-5 | Weakly Soluble |
| Methanol | 5.18 x 10-3 | Sparingly Soluble |
| Ethanol | 8.22 x 10-3 | Sparingly Soluble |
| PEG-400 | 4.12 x 10-1 | Freely Soluble |
| DMSO | 4.73 x 10-1 | Freely Soluble |
Table 2: pKa Values of Pyridazine and Related Compounds
| Compound | pKa | Reference |
| Pyridazine (protonated) | 2.3 | [4] |
| 4-Methylpyridazine (protonated) | 2.93 | [4] |
| 3(2H)-Pyridazinone (predicted) | 11.47 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Pyridazinone Derivative Solution using a Co-solvent
-
Weighing: Accurately weigh out your pyridazinone derivative.
-
Initial Dissolution: In a glass vial, add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently (not exceeding 40°C) until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution. To prepare a 20 µM working solution in a final volume of 10 mL of aqueous buffer with 0.1% DMSO, add 5 µL of the 20 mM stock solution to 10 mL of the buffer while vortexing.
Visualizing the Mechanisms
}
Caption: A pyridazinone derivative (drug) is encapsulated within the hydrophobic core of a surfactant micelle.
}
Caption: A pyridazinone derivative is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.References
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(9), 54-63.
- Abida, & Sharma, P. K. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- El-Gazzar, A. R., Abou-Zied, H. A., & Hassan, N. A. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(24), 1837-1861.
- Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
- Samanta, K. C., et al. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 3(1), 245-250.
- Patel, J. R., & Patel, A. B. (2014). Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes. Journal of Young Pharmacists, 6(2), 26-34.
- El-Sayed, M. A., et al. (2022). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Mini-Reviews in Medicinal Chemistry, 22(1), 1-1.
- Mete, E., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Sharma, R., & Singh, B. (2010). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 2(3), 288-301.
- Zare, A., et al. (2019). An overview of pyridazin-3(2H)-ones: Synthesis, reactivity, and pharmacological potential. Journal of the Iranian Chemical Society, 16(10), 2115-2148.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L39-L49.
- Karaghiosoff, K., & Knochel, P. (2019). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),...
- Patel, M. M., & Patel, J. K. (2011). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(8), 1935.
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Al-Obaidi, H., & Buckton, G. (2009).
- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
- Rupp, M. (2015). Predicting the pKa of Small Molecules.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 2977-2986.
- Kılıç, F., et al. (2021).
- Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Xtalks.
- Avdeef, A., & Tsinman, O. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(1-2), 29-41.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Chemazon. (2023, September 5). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry [Video]. YouTube.
- Fael, H., et al. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Current Organic Chemistry, 28(1), 1-1.
- AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4654.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2011). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace.
- Ibezim, E. C., et al. (2016). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Sun, C., et al. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
- Valero, M., & Rodriguez, L. J. (2001). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(8), 644-647.
- Mete, E., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- WORLD JOURNAL OF PHARMACEUTICAL AND LIFE SCIENCES. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. WJPLS, 10(1), 1-10.
- Babu, P. S., & Ramana, M. V. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2011). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace.
- Delgado, D. R., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 26(21), 6439.
- Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2378.
- Jain, A. C., & Agarwal, S. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(10), 654-657.
- Garg, T., et al. (2016).
- Lifshitz-Liron, R., & Kaspi, A. (2017). Process of preparing tyrosine kinase inhibitor.
- Chaudhari, K. R., et al. (2023). Enhanced Solubility and Dissolution of Drug-drug Cocrystals of Lopinavir-Ritonavir. Semantic Scholar.
- Gokturk, S., & Toprak, C. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal, 6(1), 1-10.
- Wening, K., & Breitkreutz, J. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the bromination of methyl-pyridazinones
Welcome to the technical support center for the bromination of methyl-pyridazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The pyridazinone core is a privileged scaffold in medicinal chemistry, and the selective introduction of a bromine atom is a critical step for further functionalization, often via cross-coupling reactions.[1][2][3][4][5][6][7]
However, the bromination of methyl-substituted pyridazinones is frequently plagued by a lack of selectivity, leading to a mixture of products that can be challenging to separate and characterize. This guide provides in-depth, experience-driven answers to common problems, explains the underlying mechanistic principles, and offers validated protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to brominate my methyl-pyridazinone on the ring, but I am getting significant bromination on the methyl group instead. How can I favor ring bromination?
A1: The Challenge of Competing Pathways
This is the most common challenge in the bromination of methyl-pyridazinones. You are observing a competition between two distinct mechanistic pathways: electrophilic aromatic substitution (SEAr) on the electron-rich pyridazinone ring and free-radical substitution at the benzylic-like methyl group.[8][9] The key to controlling the selectivity lies in choosing conditions that favor one pathway over the other.
Causality:
-
Free-Radical Bromination (Methyl Group): This pathway is promoted by conditions that generate bromine radicals (Br•). Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, typically in non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane, will favor substitution on the methyl group.[9][10] The pyridazinone ring stabilizes the intermediate benzylic radical through resonance, making this a favorable process under radical conditions.[11]
-
Electrophilic Aromatic Substitution (Ring): This pathway is favored by conditions that generate an electrophilic bromine species (Br+ or a polarized Br2 molecule). This is typically achieved using molecular bromine (Br2) or NBS in a polar solvent (like acetic acid, DMF, or water) and often in the absence of light or radical initiators.[9][12][13] The electron-donating nature of the amide within the pyridazinone ring activates it towards electrophilic attack.
Troubleshooting & Protocol for Ring Bromination:
To favor ring bromination, you must suppress the free-radical pathway.
Recommended Protocol:
-
Reagent Selection: Use molecular bromine (Br2) or N-Bromosuccinimide (NBS). If using NBS, ensure it is freshly recrystallized as aged NBS can contain initiators.
-
Solvent Choice: Employ a polar solvent. Glacial acetic acid is an excellent first choice. It can facilitate the polarization of the Br-Br bond and is less prone to radical reactions than non-polar solvents.
-
Exclusion of Initiators:
-
Run the reaction in the dark by wrapping the flask in aluminum foil to prevent photochemical initiation of radical chain reactions.
-
Do NOT add any radical initiators like AIBN or peroxides.
-
-
Temperature Control: Conduct the reaction at room temperature or slightly below. Elevated temperatures can promote radical pathways.[9]
-
Work-up: Upon completion (monitored by TLC or LC-MS), quench any excess bromine with a solution of sodium thiosulfate or sodium bisulfite.
Q2: I am getting multiple bromination products on the pyridazinone ring. How can I achieve mono-bromination?
A2: Controlling Over-bromination
The pyridazinone ring system is often activated enough to undergo a second bromination, leading to di-bromo side products. Controlling the stoichiometry and reactivity of the brominating agent is crucial for achieving high yields of the mono-brominated product.
Causality: The first bromine atom added to the ring is deactivating, but often not deactivating enough to completely prevent a second electrophilic attack, especially if a slight excess of the brominating agent is present or if the reaction is left for too long.
Troubleshooting & Protocol for Mono-bromination:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br2 or NBS). | This ensures that the substrate is the limiting reagent, minimizing the chance of a second bromination. Drive the reaction to ~90% conversion and purify the desired product away from the starting material. |
| Rate of Addition | Add the brominating agent (e.g., a solution of Br2 in acetic acid) dropwise to the solution of the methyl-pyridazinone at a controlled temperature (e.g., 0-5 °C). | Slow addition maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the more reactive starting material over the less reactive mono-brominated product. |
| Reaction Monitoring | Monitor the reaction closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes). | Quench the reaction as soon as the starting material is mostly consumed and before significant di-bromo product formation is observed. |
| Choice of Reagent | Consider a milder brominating agent. Pyridinium tribromide can sometimes offer better control than Br2. | Milder reagents are inherently less reactive and can provide higher selectivity for mono-halogenation.[9] |
Q3: My desired product is the mono-brominated methyl group (-CH2Br), but I am also getting the di-brominated product (-CHBr2). How can I prevent this?
A3: Taming the Radical Reaction
Just as with ring bromination, over-bromination can occur on the methyl group under free-radical conditions. The first bromine atom inductively withdraws electron density, but the benzylic position remains susceptible to further radical attack.
Causality: The formation of the di-brominated product is a result of the mono-brominated product successfully competing with the starting material for the bromine radical. Controlling the relative concentrations and reaction time is key.
Troubleshooting & Protocol for Mono-bromination of the Methyl Group:
Workflow Diagram: Selective Mono-bromination of the Methyl Group
Caption: Workflow for selective mono-bromination of the methyl group.
Detailed Protocol:
-
Reagent & Stoichiometry: Use N-Bromosuccinimide (NBS). Start with 1.0-1.1 equivalents. If di-bromination is still an issue, reduce to 0.95 equivalents.
-
Solvent: Carbon tetrachloride (CCl4) is the classic solvent for this reaction.[9] Alternative non-polar solvents like cyclohexane can also be used.
-
Initiator: Use a catalytic amount of a radical initiator. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are standard choices (0.05 - 0.1 equivalents).[9][10]
-
Energy Input: Heat the reaction to reflux to ensure thermal decomposition of the initiator and propagation of the radical chain reaction. The use of a heat lamp can also be effective.
-
Monitoring: This is critical. The reaction should be monitored frequently. Aim to stop the reaction when the starting material is consumed, but before the mono-brominated product has had significant time to react further.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product is insoluble in CCl4 and can be removed by filtration. The filtrate can then be concentrated and purified.
Q4: My bromination reaction is not working at all. What are the common causes of reaction failure?
A4: Diagnosing a Stalled Reaction
Several factors can lead to a failed bromination reaction. A systematic check of your reagents and setup can usually identify the culprit.
Troubleshooting Checklist:
-
Inactive NBS: N-Bromosuccinimide can decompose over time. If you are attempting a radical bromination of the methyl group, old NBS may lack the ability to initiate the reaction.
-
Solution: Recrystallize the NBS from water before use.
-
-
Ineffective Radical Initiator: AIBN and benzoyl peroxide have finite shelf lives and can decompose.
-
Solution: Use a fresh bottle of the initiator or test it on a model system you know works.
-
-
Radical Quenchers: The presence of radical inhibitors in your solvent or on your glassware can terminate the chain reaction.
-
Solution: Use freshly distilled, inhibitor-free solvents. Ensure glassware is scrupulously clean.
-
-
Insufficiently Activated Ring (for SEAr): If your pyridazinone ring is substituted with strongly electron-withdrawing groups, it may be too deactivated for electrophilic bromination under standard conditions.
-
Solution: More forcing conditions may be required, such as using a Lewis acid catalyst (e.g., FeBr3) with Br2, or switching to a stronger brominating agent.[12] However, be aware that this can lead to other side reactions.
-
-
Incorrect pH: For electrophilic brominations in aqueous or mixed-aqueous systems, the pH can influence the reactivity of the substrate.[13]
-
Solution: Ensure the reaction medium is appropriately acidic or neutral as required by the specific protocol. Bromination is often more favorable in acidic media.[13]
-
Mechanism Visualization: Competing Pathways
Caption: Control of selectivity in the bromination of methyl-pyridazinones.
References
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Franckaerts, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available from: [Link]
-
Asif, M. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 741. Available from: [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
ACS Green Chemistry Institute. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Knochel, P., et al. (2011). Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. The Journal of Organic Chemistry, 76(21), 8891-8900. Available from: [Link]
-
Gouda, M. A., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4787. Available from: [Link]
-
Asif, M. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3810. Available from: [Link]
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available from: [Link]
-
Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available from: [Link]
- Newkome, G. R., et al. (1983). α-Methyl Functionalization of Electron-Poor Heterocycles 1: Free Radical Chlorination. The Journal of Organic Chemistry, 48(24), 4547-4551.
-
Ashenhurst, J. (2011). NBS As A Reagent For Bromohydrin Formation From Alkenes. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7483. Available from: [Link]
-
Carreira, E. M., et al. (2019). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. Available from: [Link]
-
Remberger, M., et al. (2004). Chemical characterization of brominated flame retardants and identification of structurally representative compounds. PubMed. Available from: [Link]
-
Peyressatre, M., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]
-
Gök, Ü., et al. (2022). Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Allam, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(1), 59-81. Available from: [Link]
- Wang, X., et al. (2024). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters.
-
ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available from: [Link]
-
ResearchGate. (n.d.). The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr3-Br2 system. Available from: [Link]
-
Butler, A. R., et al. (1975). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 28(10), 2247-2254. Available from: [Link]
-
Baxter, R. D., et al. (2022). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available from: [Link]
-
Adeyi, A. A., et al. (2021). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 9(11), 299. Available from: [Link]
-
Česnek, M., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 450-457. Available from: [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available from: [Link]
-
Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. Available from: [Link]
- Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Harwood, L. M., et al. (2023). Structural Characterization of Pinnatoxin Isomers. Toxins, 15(11), 639. Available from: [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis. Organic Chemistry Frontiers. Available from: [Link]
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Polar Amino-Pyridazinone Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar amino-pyridazinone compounds. The unique physicochemical properties of this class of molecules—namely their polarity, basicity from the amino group, and the often-complex functionalities of the pyridazinone core—present significant purification challenges. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to streamline your purification workflows and ensure the integrity of your compounds.
Part 1: Troubleshooting Guide - A Deeper Dive into Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of polar amino-pyridazinone compounds in a question-and-answer format, emphasizing the causality behind experimental choices.
Chromatography Clinic: Tackling Tailing, Streaking, and Co-elution
Question 1: My polar amino-pyridazinone compound is severely streaking/tailing on my silica gel column. What is causing this, and how can I achieve sharp, symmetrical peaks?
Answer: Peak tailing and streaking on silica gel are hallmark indicators of strong, undesirable interactions between your basic amino-pyridazinone compound and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to a non-uniform elution process, resulting in poor peak shape and compromised separation.
Underlying Cause: The lone pair of electrons on the nitrogen atoms of your compound's amino group and pyridazinone ring readily interact with the acidic protons of the silica gel's silanol groups. This acid-base interaction results in a portion of your compound being retained more strongly, leading to a "tail" as it slowly elutes off the column.
Solutions:
-
Mobile Phase Modification: The most direct approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1]
-
For moderately basic compounds: Add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your eluent. These amines are volatile and can be easily removed during solvent evaporation.
-
For strongly basic compounds: A solution of 1-2% ammonia in methanol can be used as a polar modifier in your mobile phase (e.g., in a DCM/MeOH system).[2]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic or offers alternative separation mechanisms.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]
-
Amino-propylated Silica: This stationary phase has amino groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for basic analytes.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often the most effective solution.[2][3]
-
Experimental Protocol: Optimizing Mobile Phase with a Basic Additive
-
TLC Analysis:
-
Prepare three developing chambers with your initial mobile phase (e.g., 95:5 DCM:MeOH).
-
To the second chamber, add a few drops of triethylamine.
-
To the third, add a mobile phase containing 1% of a 2M ammonia in methanol solution.
-
Spot your crude sample on three separate TLC plates and develop one in each chamber.
-
Observe the spot shape and Rf value. The solvent system that provides a compact spot with an appropriate Rf (0.2-0.4) is your ideal starting point for column chromatography.
-
-
Column Chromatography:
-
Prepare your mobile phase with the optimized basic additive identified in the TLC analysis.
-
Equilibrate your silica gel column with this mobile phase before loading your sample.
-
Load your sample, dissolved in a minimal amount of the mobile phase, onto the column.
-
Elute with the optimized mobile phase, collecting fractions and monitoring by TLC.
-
Question 2: I'm using reversed-phase HPLC (C18), but my polar amino-pyridazinone is eluting in the void volume or showing poor retention and peak shape. How can I improve this?
Answer: Early elution and poor peak shape on a C18 column indicate that your polar compound has insufficient hydrophobic interaction with the stationary phase. The polar nature of your amino-pyridazinone makes it highly soluble in the aqueous mobile phase, leading to rapid elution.
Underlying Cause: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar molecules have a weak affinity for the non-polar C18 stationary phase and a strong affinity for the polar mobile phase, resulting in minimal retention.
Solutions:
-
Ion-Pairing Chromatography: This is a powerful technique for retaining highly polar, ionizable compounds on a reversed-phase column.[4]
-
Mechanism: An ion-pairing reagent with a hydrophobic tail and an ionic head (e.g., heptafluorobutyric acid - HFBA for basic compounds) is added to the mobile phase. This reagent forms a neutral ion-pair with your protonated amino-pyridazinone. The resulting complex is more hydrophobic and will have a stronger interaction with the C18 stationary phase, leading to increased retention.
-
Recommended Reagent: For basic compounds like amino-pyridazinones, an acidic ion-pairing reagent like trifluoroacetic acid (TFA) or HFBA is suitable. HFBA often provides better selectivity for strongly polar compounds than TFA.[4]
-
-
Highly Aqueous Mobile Phases with a Polar-Embedded Stationary Phase:
-
Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention.
-
Consider using a C18 column with a polar-embedded group. These columns are designed to be stable in 100% aqueous conditions and can provide better retention for polar analytes.
-
Experimental Protocol: Ion-Pairing Reversed-Phase Chromatography
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or HFBA in water.
-
Mobile Phase B: 0.1% TFA or HFBA in acetonitrile or methanol.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Inject your sample dissolved in Mobile Phase A.
-
Run a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector.
-
Data Presentation: Comparison of Purification Strategies
| Challenge | Problematic Technique | Primary Cause | Recommended Solution | Alternative Solution |
| Peak Tailing/Streaking | Normal-Phase (Silica) | Acid-base interaction | Mobile phase with basic additive (TEA, NH3)[1][2] | Alumina or Amino-propylated silica column |
| Poor Retention | Reversed-Phase (C18) | High polarity of analyte | Ion-Pairing Chromatography (TFA, HFBA)[4] | Polar-embedded C18 column |
| Low Recovery | All chromatography modes | Compound instability/degradation | pH control, lower temperatures | Use of antioxidants in mobile phase |
| Co-elution of Isomers | Achiral Chromatography | Similar physicochemical properties | Chiral Chromatography (e.g., CHIROBIOTIC, CYCLOBOND) | Supercritical Fluid Chromatography (SFC) |
Recrystallization Quandaries
Question 3: My amino-pyridazinone compound either oils out or fails to crystallize from common solvents. How can I find a suitable recrystallization system?
Answer: The high polarity and hydrogen bonding capabilities of amino-pyridazinones can make finding a single suitable solvent for recrystallization challenging. They are often too soluble in polar solvents and insoluble in non-polar solvents.
Underlying Cause: Successful recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The strong intermolecular forces in polar amino-pyridazinones often lead to high solubility in polar solvents even at room temperature.
Solutions:
-
Solvent Pair System: This is the most effective approach for compounds with challenging solubility profiles.
-
Procedure: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol, ethanol, or water). Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., ethyl acetate, diethyl ether, or hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
-
-
Salt Formation: If your compound is basic, you can convert it to a salt (e.g., hydrochloride or sulfate) which may have more favorable crystallization properties.[2]
-
Procedure: Dissolve your crude basic compound in a suitable solvent like ethanol or ethyl acetate. Add a solution of HCl in ether or a similar solvent dropwise until precipitation is complete. The resulting salt can then be recrystallized.
-
Visualizing the Recrystallization Workflow
Caption: Decision workflow for troubleshooting the recrystallization of polar amino-pyridazinones.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying polar amino-pyridazinones?
A1: There is no single "best" column, as the choice depends on the specific properties of your compound and its impurities. However, for initial screening:
-
Normal Phase: Start with silica gel, but be prepared to use a basic additive in your mobile phase.[1][2]
-
Reversed Phase: A C18 column is a good starting point, but for very polar compounds, consider a polar-embedded phase or the use of ion-pairing reagents.[3][4]
Q2: My amino-pyridazinone appears to be degrading during purification. What steps can I take to minimize this?
A2: Compound stability is a critical concern, especially for molecules with multiple functional groups.[5][6]
-
pH Control: The amino group can be susceptible to oxidation or other degradation pathways. Maintaining a neutral or slightly acidic pH (if compatible with your compound's stability) can sometimes help.
-
Temperature: Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (30-40 °C).
-
Atmosphere: If your compound is sensitive to oxidation, consider degassing your solvents and keeping fractions under an inert atmosphere (nitrogen or argon).
-
Minimize Time on Stationary Phase: Prolonged exposure to silica gel can cause degradation of sensitive compounds.[7] Try to perform your chromatography as efficiently as possible.
Q3: I need to separate enantiomers of a chiral amino-pyridazinone. What are my options?
A3: Chiral separation requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[8][9]
-
Chiral HPLC: This is the most common and effective method. Several types of CSPs are available, and screening is often necessary to find the optimal one for your compound. Popular choices for amino-containing compounds include macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and polysaccharide-based CSPs.[10]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations due to its speed and efficiency.[11]
Visualizing the Purification Method Selection Process
Caption: A decision tree for selecting the appropriate purification strategy.
References
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. (2023). Available from: [Link]
-
Phenomenex. Normal Phase HPLC Columns. Available from: [Link]
-
Georg Thieme Verlag. Product Class 8: Pyridazines. (2004). Available from: [Link]
-
Mavromoustakos, T. et al. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. (2012). Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. Special Issue on “Extraction and Purification of Bioactive Compounds”. (2023). Available from: [Link]
-
Koen, van de Beek, et al. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). International Journal of Neonatal Screening. Available from: [Link]
-
Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2018). Liberty University. Available from: [Link]
-
MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Silano, M., et al. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Foods. Available from: [Link]
-
Guiochon, G., et al. Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. (2005). Separation Science and Technology. Available from: [Link]
-
Johnson, T. A. Mitigating Heterocycle Metabolism in Drug Discovery. (2020). Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Bokari, H., et al. Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceuticals. Available from: [Link]
- Google Patents. Method for crystallization of amino acids. (1992).
-
eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025). Available from: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
Heinrikson, R. L. & Meredith, S. C. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. (1984). Analytical Biochemistry. Available from: [Link]
-
Vervoort, R. J., et al. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). Journal of Chromatography A. Available from: [Link]
-
ResearchGate. Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. (2009). Available from: [Link]
-
ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2000). Available from: [Link]
-
Jahandideh, F., et al. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). International Journal of Biological Macromolecules. Available from: [Link]
-
IUCrJ. Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). Available from: [Link]
-
Biotage. Reversed-Phase Flash Purification. Available from: [Link]
-
Diva-portal.org. Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. (2018). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Stability & Storage of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
Executive Summary
You are accessing the technical support repository for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (CAS: 65269-63-8). This intermediate is a critical scaffold in the synthesis of agrochemicals (e.g., Chloridazon analogs) and pharmaceutical pyridazinones.
The Stability Paradox: While the pyridazinone ring itself possesses aromatic stability, the C4-Bromine and C5-Amine substituents create a "push-pull" electronic system. This makes the compound susceptible to photolytic debromination and oxidative coupling if stored improperly.
This guide provides the protocols required to maintain >98% purity during long-term storage.
Module 1: Critical Storage Protocols
Q: What are the non-negotiable storage conditions for this compound?
A: To prevent the radical-mediated cleavage of the C-Br bond, you must adhere to the "Dark/Cold/Inert" triad.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable < 3 months) | Low temperature inhibits the kinetics of nucleophilic aromatic substitution ( |
| Light | Strict Exclusion (Amber vial + Foil wrap) | The C-Br bond in conjugated heterocyclic systems is photolabile. UV/Visible light promotes homolytic cleavage, leading to debrominated impurities (Des-bromo analog). |
| Atmosphere | Argon or Nitrogen | The C5-primary amine is electron-rich and prone to oxidation (N-oxide formation or azo-coupling) upon prolonged exposure to atmospheric oxygen. |
| Container | Borosilicate Glass | Avoid plastics. Halogenated heterocycles can leach plasticizers or adsorb onto polymer surfaces over time. |
Q: Can I store this compound in solution (e.g., DMSO or Methanol)?
A: No.
-
In DMSO: DMSO can act as a mild oxidant. At room temperature, we have observed slow oxidation of the amine group.
-
In Protic Solvents (MeOH/Water): The C4-Br position is susceptible to slow hydrolysis or solvolysis, converting the bromide to a methoxy or hydroxy impurity, especially if the solution is not pH neutral.
-
Protocol: Always store as a dry solid. Make fresh solutions immediately prior to use.
Module 2: Diagnostics & Impurity Profiling
Q: My compound has turned from off-white to yellow/brown. Is it usable?
A: A color shift to yellow or brown indicates surface decomposition.
-
Yellowing: Often indicates the formation of the Des-bromo derivative (photolysis product) or trace azo-dimers.
-
Browning: Indicates extensive amine oxidation.
-
Action: Perform an LC-MS check. If purity is >95%, you may proceed with a "wash" (see Module 3). If <90%, recrystallization is required.
Q: How do I identify specific decomposition products on LC-MS?
A: Use the table below to identify peaks relative to the parent compound (MW ≈ 204.03 Da).
| Impurity Type | Mass Shift | Likely Mechanism | Diagnostic m/z (ESI+) |
| Parent | 0 | N/A | 204.0 / 206.0 (1:1 Br isotope pattern) |
| Des-bromo | -79 Da | Photolytic reduction (Light exposure) | 126.1 (No Br pattern) |
| Hydroxy | -63 Da | Hydrolysis ( | 142.1 (No Br pattern) |
| Dimer | ~2x Mass | Oxidative coupling of amines | ~406-408 |
Visualizing the Degradation Pathways
The following diagram illustrates the causality between environmental stressors and specific chemical failures.
Figure 1: Mechanistic pathways of decomposition. Note that UV light is the most rapid degradation vector for brominated pyridazinones.
Module 3: Rescue & Re-purification Protocols
Q: The purity has dropped to 92%. Can I salvage the batch?
A: Yes. Pyridazinones crystallize well due to their rigid heterocyclic structure.
Protocol: Ethanol/Water Recrystallization
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) .
-
Filtration: If there are insoluble dark particles (oxidized polymers), filter while hot.
-
Precipitation: Slowly add warm Water (antisolvent) until the solution turns slightly turbid.
-
Ratio: Typically 3:1 (EtOH:Water).
-
-
Cooling: Allow to cool to room temperature, then move to 4°C for 4 hours.
-
Collection: Filter the precipitate and wash with cold 1:1 EtOH/Water.
-
Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to avoid thermal stress.
Module 4: Experimental Workflow Decision Tree
Use this logic flow to determine the handling of your specific batch.
Figure 2: Decision matrix for evaluating compound integrity upon receipt or after storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85963850, 4-Bromo-5-methyl-2-(2-methylphenyl)pyridazin-3-one. (Used for structural analog stability comparison). Retrieved from [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. (Review of pyridazinone reactivity and stability). Retrieved from [Link]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions with Pyridazinones
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridazinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the power of these reactions for the synthesis of complex molecules. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions on pyridazinones often challenging?
A: The pyridazinone core, while a valuable pharmacophore, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary difficulties arise from the electronic nature and functionality of the heterocycle:
-
Catalyst Inhibition/Poisoning: The pyridazinone ring contains two adjacent nitrogen atoms which can act as ligands for the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction.[1][2]
-
Substrate Basicity and Tautomerism: Pyridazinones can exist in tautomeric forms (amide vs. aromatic alcohol). The amide N-H can be deprotonated by strong bases, leading to potential N-arylation as a side reaction or affecting the electronic properties of the substrate.
-
Base-Sensitivity: The lactam functionality within the pyridazinone ring can be susceptible to hydrolysis or other decomposition pathways under harsh basic conditions, which are often required for cross-coupling reactions.[3]
-
Electron-Deficient Nature: While the electron-deficient nature of the pyridazine ring can be advantageous for the oxidative addition step (often the rate-limiting step) with halopyridazinones, it can also influence the reactivity of other coupling partners.[1]
Q2: What are the most common palladium-catalyzed cross-coupling reactions performed on pyridazinone cores?
A: Several types of palladium-catalyzed cross-coupling reactions are routinely used to functionalize pyridazinone scaffolds. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is one of the most versatile and widely used methods.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or other nitrogen nucleophiles.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7]
-
Heck Reaction: For the formation of C-C bonds between a halopyridazinone and an alkene.[8][9]
Q3: What is "homocoupling" and how can I prevent it?
A: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other, rather than with the desired cross-coupling partner. For example, in a Suzuki-Miyaura reaction, two molecules of the boronic acid can couple to form a biaryl byproduct. This consumes your starting material, reduces the yield of the desired product, and complicates purification.[1]
-
Prevention Strategies:
-
Use Anhydrous and Degassed Conditions: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Base and Temperature: A careful selection of a weaker base or running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help, but a large excess may lead to more homocoupling.
-
The Catalytic Cycle: A Quick Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, illustrated below. Understanding these fundamental steps is key to effective troubleshooting.[8][10][11]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: Low or No Conversion to Product
This is one of the most common issues. A systematic approach to identifying the root cause is crucial.
Q: I've set up my Suzuki-Miyaura reaction with a chloropyridazinone, but I'm seeing no product formation by LC-MS after several hours. What should I investigate first?
A: When a reaction fails to initiate, the primary suspects are the catalyst's activity, the reagents' quality, and the reaction conditions.
-
Causality: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to Pd(0) in situ. If this reduction fails or the resulting Pd(0) is not stable, the catalytic cycle will not begin. Similarly, impurities like water or oxygen can deactivate the catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product conversion.
-
Recommended Actions:
-
Re-evaluate Reagents and Solvents: Ensure that your solvent is anhydrous and has been properly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles). Use fresh, high-purity reagents.
-
Catalyst and Ligand Choice: For electron-deficient and potentially coordinating substrates like chloropyridazinones, standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to a more robust catalyst system. Electron-rich, bulky phosphine ligands such as SPhos , XPhos , or RuPhos are often more effective as they promote the reductive elimination step and stabilize the active catalytic species.[4]
-
Choice of Base: The base plays a critical role in the transmetalation step. If you are using a weak, poorly soluble base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which have better solubility in common organic solvents.[3] However, be mindful of your substrate's stability to strong bases.
-
Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increase the temperature. Microwave irradiation can also be highly effective in accelerating these reactions.[4]
-
Problem 2: Catalyst Deactivation and/or Formation of Palladium Black
Q: My Buchwald-Hartwig amination starts, but then stalls, and I see a black precipitate (palladium black) forming. What is happening and how can I prevent it?
A: The formation of palladium black is a clear sign of catalyst decomposition. The active, soluble Pd(0) catalyst has aggregated into an inactive, insoluble form.
-
Causality: This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediate, or when the rate of oxidative addition is slow, leaving the Pd(0) species vulnerable to aggregation. The nitrogen atoms in the pyridazinone ring can also contribute to catalyst deactivation pathways.[1][10]
-
Recommended Actions:
Parameter Problem Solution & Rationale Ligand The ligand may be dissociating from the palladium center, or it is not sterically bulky enough to prevent aggregation. Increase the ligand-to-palladium ratio (from 1:1 to 2:1 or even 4:1). Switch to a more sterically hindered and electron-rich ligand like a biarylphosphine (e.g., XPhos, SPhos) which binds more tightly to the palladium center.[4] Temperature Excessively high temperatures can accelerate catalyst decomposition.[12] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It's better to have a slower, clean reaction than a fast, failed one. Concentration Very low concentrations can sometimes favor catalyst decomposition pathways. Try running the reaction at a slightly higher concentration (e.g., from 0.05 M to 0.1 M). Base The choice of base can influence catalyst stability. Some strong bases can degrade ligands or the substrate, leading to catalyst poisoning. If using a very strong base like NaOtBu, consider switching to a milder base like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[3]
Problem 3: Formation of Significant Side Products
Q: In my Sonogashira coupling of a bromopyridazinone, I'm getting a good amount of a side product that appears to be the result of my terminal alkyne homocoupling (a diyne). How can I suppress this?
A: The homocoupling of terminal alkynes in Sonogashira reactions, known as the Glaser coupling, is a common side reaction, especially if the cross-coupling is slow.
-
Causality: This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Recommended Actions:
-
Strictly Anaerobic Conditions: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas. Oxygen is a key promoter of Glaser coupling.
-
Reduce Copper(I) Loading: While catalytic amounts of Cu(I) are necessary for the traditional Sonogashira mechanism, excessive amounts can accelerate homocoupling. Try reducing the amount of CuI to 1-2 mol%.
-
Consider "Copper-Free" Sonogashira Conditions: There are numerous protocols that avoid the use of a copper co-catalyst altogether, which completely eliminates the Glaser coupling pathway. These often require a more specialized palladium/ligand system and may use a base like Cs₂CO₃ or an amine base like pyrrolidine.
-
Amine Base: The choice of amine base can be critical. Piperidine or triethylamine are commonly used. Ensure the amine is pure and dry.[13]
-
Q: I am attempting a Suzuki-Miyaura coupling and I see a significant amount of my starting halopyridazinone being converted back to the unsubstituted pyridazinone. What is causing this?
A: This is likely due to a side reaction called protodehalogenation .
-
Causality: Instead of undergoing cross-coupling, the palladium intermediate reacts with a proton source in the reaction mixture, leading to the removal of the halide and its replacement with a hydrogen atom. The proton source can be trace water in the solvent or reagents, or even the boronic acid itself.
-
Recommended Actions:
-
Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
High Purity Boronic Acid: Low-quality boronic acids can contain boric acid (B(OH)₃), which can be a proton source. Use high-purity boronic acid or consider using a boronate ester (e.g., a pinacol ester), which is more stable and less prone to protodeboronation.
-
Choice of Base and Solvent: The combination of base and solvent can influence the rate of protodeboronation. Sometimes, switching to a different solvent system (e.g., from dioxane to toluene) or a different base can mitigate the issue.
-
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyridazinone
This protocol is adapted from established procedures and serves as a robust starting point for optimization.[4]
1. Reagent and Solvent Preparation:
-
Ensure the 6-chloro-5-dialkylaminopyridazinone, arylboronic acid, palladium catalyst (e.g., SPhos Pd G3 precatalyst), and base (e.g., K₃PO₄) are of high purity and dry.
-
Use an anhydrous, degassed solvent such as dioxane or DMF. Degas the solvent by bubbling with argon for at least 30 minutes.
2. Reaction Setup (under inert atmosphere):
-
To a dry microwave vial equipped with a stir bar, add the chloropyridazinone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Add the SPhos Pd G3 precatalyst (5 mol%).
-
Seal the vial with a septum cap and purge with argon for 5-10 minutes.
3. Reaction Execution:
-
Add the degassed solvent via syringe (to a concentration of ~0.1 M).
-
Place the vial in the microwave reactor and heat to 135-140 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
-
Boruah, M., & Prajapati, D. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ChemInform, 43(32). [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Singh, R., & Prajapati, D. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 2995. [Link]
-
ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Hydrolytic Instability of Bromo-Substituted Heterocycles
Welcome to the technical support center for managing the hydrolytic instability of bromo-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these crucial chemical entities. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of their handling and application.
Introduction: The Challenge of Hydrolytic Instability
Bromo-substituted heterocycles are pivotal building blocks in medicinal chemistry and materials science. However, their utility is often hampered by their susceptibility to hydrolysis, a chemical process where the carbon-bromine bond is cleaved by water, leading to the formation of hydroxy-substituted derivatives and other degradation products. This instability can compromise reaction yields, introduce impurities, and affect the shelf-life and efficacy of active pharmaceutical ingredients (APIs). Understanding and controlling this degradation is paramount for successful research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hydrolysis of bromo-substituted heterocycles?
The hydrolysis of bromo-substituted heterocycles predominantly proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, a nucleophile, typically water or a hydroxide ion, attacks the electron-deficient carbon atom bearing the bromine atom. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the bromide ion. The electron-rich nature of the heterocyclic ring can influence its susceptibility to this nucleophilic attack.
Caption: Key factors influencing hydrolytic stability.
Q3: How does the type of heterocycle (e.g., pyridine, imidazole, thiazole) affect stability?
The intrinsic electronic properties of the heterocyclic ring system play a significant role in determining the stability of its bromo-substituted derivatives.
-
Pyridines: Bromo-pyridines, especially 2-bromo and 4-bromopyridine, are known to be susceptible to hydrolysis. The nitrogen atom in the ring can effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the SNAr reaction.
-
Pyrimidines: Due to the presence of a second nitrogen atom, pyrimidines are generally more electron-deficient than pyridines. Consequently, bromo-pyrimidines are often more reactive towards nucleophilic substitution and thus more prone to hydrolysis. [1]* Imidazoles: The stability of bromo-imidazoles can be highly variable and is sensitive to the position of the bromine and the nature of the other substituents. The imidazole ring itself can act as a nucleophile or be influenced by the tautomeric forms it can adopt, complicating its stability profile.
-
Thiazoles: The sulfur atom in the thiazole ring influences its electronic properties. Bromo-thiazoles can undergo hydrolysis, and their reactivity is dependent on the position of the bromine atom and the presence of other functional groups.
While a direct quantitative comparison is challenging without standardized kinetic data, a general qualitative trend of reactivity towards hydrolysis can be proposed: Bromo-pyrimidines > Bromo-pyridines > Bromo-imidazoles/Bromo-thiazoles . This is a generalization, and the actual stability will be highly dependent on the specific substitution pattern and reaction conditions.
| Heterocycle Class | General Hydrolytic Stability | Key Influencing Factors |
| Bromo-pyridines | Moderate to Low | Position of Br (2- & 4- are less stable), presence of EWGs. |
| Bromo-pyrimidines | Low | Highly electron-deficient ring system. |
| Bromo-imidazoles | Variable | Position of Br, N-substitution, tautomerism. |
| Bromo-thiazoles | Variable | Position of Br, influence of sulfur atom. |
| Bromo-quinolines/isoquinolines | Generally more stable | Fused benzene ring reduces electron deficiency of the heterocyclic part. |
Troubleshooting Guide
Problem 1: My bromo-heterocycle is degrading during aqueous workup.
-
Plausible Cause: The compound is unstable in the presence of water, especially if the pH is not neutral.
-
Solution:
-
Minimize Contact with Water: Use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly and at a low temperature.
-
Control pH: Buffer the aqueous phase to a neutral pH (around 6-7) before extraction. Avoid strongly acidic or basic conditions.
-
Use Brine: Wash with saturated sodium chloride solution (brine) to reduce the solubility of the organic compound in the aqueous phase and to help "dry" the organic layer.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Problem 2: I am observing the corresponding hydroxy-derivative as a major byproduct in my reaction.
-
Plausible Cause: The bromo-heterocycle is hydrolyzing under the reaction conditions. This can be due to the presence of water in the reagents or solvents, or the generation of acidic or basic species during the reaction.
-
Solution:
-
Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Switch to a non-protic, aprotic solvent such as dioxane, THF, or DMF to minimize the presence of water. [2] 3. Base Selection: If a base is required, consider using a non-nucleophilic, anhydrous base.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Problem 3: My purified bromo-heterocycle degrades upon storage.
-
Plausible Cause: The compound is sensitive to atmospheric moisture and/or light.
-
Solution:
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Desiccation: Store in a desiccator over a strong drying agent like phosphorus pentoxide.
-
Low Temperature: Store at low temperatures (e.g., in a freezer at -20 °C) to slow the degradation rate.
-
Light Protection: Store in an amber vial or wrap the container in aluminum foil to protect it from light, as photolytic degradation can also occur.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Assessing Hydrolytic Stability
This protocol is designed to assess the hydrolytic stability of a bromo-substituted heterocycle under acidic, basic, and neutral conditions, following the principles outlined in ICH guidelines. [3] Materials:
-
Bromo-substituted heterocycle of interest
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with a UV or PDA detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the bromo-heterocycle in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: To a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
-
Neutral Hydrolysis: To a third vial, add the same volume of stock solution and dilute with HPLC-grade water to a final concentration of ~0.1 mg/mL.
-
Control: Prepare a control sample by diluting the stock solution with the HPLC mobile phase to the same final concentration.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) and monitor over time (e.g., at 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation. [3]4. Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the control.
-
Identify and quantify the major degradation products. The use of HPLC-MS is highly recommended for the identification of unknown degradants.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
Objective: To develop an HPLC method that resolves the parent bromo-heterocycle from all potential degradation products.
General Steps:
-
Column and Mobile Phase Screening:
-
Start with a standard reversed-phase C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.
-
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study (Protocol 1) to challenge the method's specificity.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation peaks with a peak purity of >0.995. [4]
References
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews. Retrieved January 28, 2026, from [Link]
-
Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 28, 2026, from [Link]
-
Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C. Retrieved January 28, 2026, from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). American Journal of Analytical Chemistry. Retrieved January 28, 2026, from [Link]
-
The effects of ortho-substituents on reactivity. Part I. The alkaline hydrolysis of substituted ethyl phenylacetates. (1963). Journal of the Chemical Society (Resumed). Retrieved January 28, 2026, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 28, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 28, 2026, from [Link]
-
Highlights on U.S. FDA-approved halogen-containing drugs in 2024. (2025). PubMed. Retrieved January 28, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 28, 2026, from [Link]
Sources
- 1. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pyridazinone Synthesis Core: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Pyridazinone Library Synthesis. As Senior Application Scientists, we understand that synthesizing novel compound libraries presents unique challenges. This guide is designed to provide practical, experience-driven advice to troubleshoot common issues and refine your synthetic protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during pyridazinone synthesis.
Question 1: My initial condensation reaction between the γ-ketoacid and hydrazine hydrate is showing low yield. What are the primary factors to investigate?
Answer: Low yield in the initial cyclization is a frequent issue. The core of this reaction is the formation of a hydrazone followed by intramolecular cyclization. Here’s how to troubleshoot:
-
Purity of Starting Materials: Ensure your γ-ketoacid is pure and free from residual solvents or starting materials from its own synthesis. Contaminants can interfere with the reaction.
-
Reaction Solvent and pH: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used as they effectively dissolve both reactants.[1] A catalytic amount of a weak acid, such as acetic acid, can facilitate the initial hydrazone formation without preventing the final cyclization.[2]
-
Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate (1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess can lead to the formation of bis-hydrazone adducts or other side products, complicating purification.
-
Reaction Temperature and Time: These reactions are typically run at reflux.[1][3] Ensure you are reaching the appropriate temperature for your chosen solvent. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged heating can sometimes lead to degradation.
Question 2: I'm observing multiple spots on my TLC plate post-reaction, and purification by recrystallization is proving difficult. What are my next steps?
Answer: A complex reaction mixture indicates side product formation or unreacted starting materials.
-
Identify the Spots: First, try to identify the spots on your TLC plate. Run co-spots with your starting γ-ketoacid and, if possible, the intermediate hydrazone. This will help you diagnose if the issue is an incomplete reaction or the formation of impurities.
-
Consider Column Chromatography: If recrystallization fails to isolate the desired product, column chromatography is the next logical step. A silica gel column using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective for separating the polar pyridazinone product from less polar starting materials and nonpolar side products.
-
Aqueous Workup: Before chromatography, a thorough aqueous workup can simplify the mixture. Washing the organic extract with a mild base (like sodium bicarbonate solution) can remove any unreacted acidic starting material, while a brine wash helps remove water-soluble impurities like excess hydrazine.[1]
Question 3: My final product is a 4,5-dihydropyridazin-3(2H)-one, but I need the fully aromatic pyridazin-3(2H)-one. What is the most reliable method for this oxidation?
Answer: The dehydrogenation of the dihydropyridazinone ring is a common final step. A reliable and frequently cited method is bromination followed by elimination.
-
Bromine in Acetic Acid: A solution of bromine in glacial acetic acid is added dropwise to the dihydropyridazinone substrate at a slightly elevated temperature (e.g., 60-70 °C).[3] The reaction is then typically refluxed for a few hours to drive the elimination of HBr and complete the aromatization.
-
Workup is Key: After the reaction, the mixture is cooled and poured into ice water. The product often precipitates. It is crucial to neutralize the excess acid by adding a base like ammonium hydroxide until the solution is basic.[3] This ensures the product is in its free base form for efficient isolation by filtration.
Part 2: In-Depth Troubleshooting & Protocol Refinement
This section provides detailed guides for more complex synthetic challenges, complete with step-by-step protocols and decision-making workflows.
Guide 1: Optimizing the Primary Cyclization Reaction
The condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative is the cornerstone of pyridazinone synthesis.[4] Success here is paramount for the entire library synthesis.
The following diagram outlines a logical workflow for troubleshooting a low-yielding cyclization reaction.
Caption: Troubleshooting workflow for low-yield pyridazinone cyclization reactions.
This protocol is a representative example based on common literature procedures.[1] It serves as a validated starting point for further optimization.
Materials:
-
4-Oxo-4-phenylbutanoic acid (β-benzoylpropionic acid)
-
Hydrazine hydrate (55-64% solution)
-
Ethanol, 200 proof
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-oxo-4-phenylbutanoic acid (0.1 mol).
-
Dissolution: Add ethanol (100 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (0.12 mol, ~2.4 mL of a 55% solution) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting ketoacid.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check the melting point against literature values.
Guide 2: Purification Strategy Selection
Choosing the right purification strategy is essential for obtaining high-purity compounds for biological screening.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Crystalline solids with moderate to high purity (>85%). | Cost-effective, scalable, yields high-purity crystalline material. | Can have lower recovery; requires finding a suitable solvent system; not effective for oily products or complex mixtures. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Complex mixtures, non-crystalline (oily) products, separation of isomers. | Highly versatile, can separate compounds with very similar properties. | More time-consuming, requires larger volumes of solvent, can be difficult to scale up. |
| Acid/Base Extraction | Partitioning of compounds between immiscible aqueous and organic layers based on their pKa. | Removing acidic or basic impurities from a neutral product (or vice versa). | Quick and effective for removing specific types of impurities. | Limited to compounds with ionizable functional groups; can lead to emulsions. |
This diagram helps in selecting an appropriate purification strategy based on the crude product's characteristics.
Caption: Decision tree for selecting a purification strategy for pyridazinone products.
References
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-Pyridazinone Derivatives
For researchers and drug development professionals, the pyridazinone scaffold represents a versatile and highly tractable core for the development of novel therapeutics. Among its numerous analogues, 5-amino-pyridazinone derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between chemical structure and biological function, thereby empowering more rational and efficient drug design.
The 5-Amino-Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The 3(2H)-pyridazinone ring system, characterized by two adjacent nitrogen atoms in a six-membered ring with a carbonyl group, is a key pharmacophore. The introduction of an amino group at the C5 position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and target selectivity. The ease of functionalization at the N2, C4, C5-amino, and C6 positions allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
This guide will explore the SAR of 5-amino-pyridazinone derivatives in three primary therapeutic areas: oncology, inflammation, and cardiovascular diseases.
Anticancer Activity: Targeting Proliferative Pathways
Pyridazinone derivatives have shown considerable promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.[3] The 5-amino substitution plays a critical role in the potency and selectivity of these compounds.
Structure-Activity Relationship for Anticancer Activity
Key structural modifications influencing the anticancer activity of 5-amino-pyridazinone derivatives include:
-
Substitution on the N2 position: Introduction of aryl or substituted aryl groups at the N2 position is a common strategy. For instance, a p-tolyl group at N2 has been shown to be favorable for cytotoxicity in certain derivatives.
-
Substitution at the C4 position: A halogen, particularly chlorine, at the C4 position is often associated with enhanced cytotoxic activity.
-
Modification of the C5-amino group: The nature of the substituent on the 5-amino group is a critical determinant of activity. Both cyclic and acyclic amines have been explored, with the specific choice influencing the potency against different cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of 5-amino-4-chloro-2-(p-tolyl)-3(2H)-pyridazinone derivatives against various human cancer cell lines.
| Compound ID | 5-Amino Substituent | Cancer Cell Line | % Cytotoxicity (at 100 µM)[4] |
| 4a | Morpholine | Liver (HEP3BPN 11) | 76.78 ± 0.1 |
| 4b | Piperidine | Leukemia (HL60) | 71.55 ± 0.88 |
| 4e | N-methylpiperazine | Liver (HEP3BPN 11) | 79.04 ± 0.2 |
| 4e | N-methylpiperazine | Breast (MDA 453) | 73.09 ± 01 |
| Standard | Doxorubicin | Liver (HEP3BPN 11) | 84.46 ± 0.73 |
From this data, it is evident that the nature of the cyclic amine at the C5 position significantly impacts the cytotoxic profile. The N-methylpiperazine derivative (4e ) exhibits the most promising broad-spectrum activity against both liver and breast cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-amino-pyridazinone derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for determining the anticancer activity of 5-amino-pyridazinone derivatives.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
The pyridazinone scaffold is a well-established core for the development of anti-inflammatory agents, with some derivatives acting as cyclooxygenase (COX) or phosphodiesterase (PDE) inhibitors.[2][5] The 5-amino group offers a key point for modification to enhance anti-inflammatory potency and selectivity.
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of 5-amino-pyridazinone derivatives is influenced by:
-
Substituents on the C6 position: Aromatic or heteroaromatic rings at the C6 position are often crucial for potent anti-inflammatory activity.
-
Nature of the 5-amino substituent: The substitution pattern on the amino group can modulate the interaction with the target enzyme's active site. For example, in a series of pyridazinones, a 5-methoxyindole moiety was found to be favorable for PDE4B inhibition.[7]
-
Substitutions on the N2 position: Alkyl or aryl groups at the N2 position can influence the compound's pharmacokinetic properties and target engagement.
Comparative Analysis of Anti-inflammatory Activity
A study on pyridazinone derivatives as potential PDE4 inhibitors revealed the following:
| Compound ID | 5-Substituent | PDE4B Inhibition (% at 20 µM)[7] | IC50 (nM) for PDE4B[7] |
| 4ba | 5-methoxy-1H-indol-3-yl | 64 | 251 ± 18 |
| Roflumilast | (Reference) | 75 | - |
This data highlights the potential of specific substitutions at the C5 position to yield potent and selective PDE4B inhibitors. Compound 4ba shows promising activity, comparable to the known PDE4 inhibitor roflumilast.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[2][8]
Principle: Subplantar injection of carrageenan induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., 5-amino-pyridazinone derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for assessing the in vivo anti-inflammatory activity of 5-amino-pyridazinone derivatives.
Cardiotonic Activity: Targeting Phosphodiesterases
Certain pyridazinone derivatives exhibit positive inotropic (increasing the force of heart contraction) and vasodilatory effects, making them attractive candidates for the treatment of heart failure. These effects are often mediated through the inhibition of phosphodiesterase 3 (PDE3).[9]
Structure-Activity Relationship for Cardiotonic Activity
The cardiotonic activity of 5-amino-pyridazinone derivatives is critically dependent on:
-
Substitution at the C6 position: A phenyl group or other aromatic systems at C6 are common features of cardiotonic pyridazinones.
-
The 5-amino group: While less explored for cardiotonic activity compared to other substitutions, the 5-amino group can be modified to fine-tune the compound's interaction with the PDE3 active site.
-
Saturation of the pyridazinone ring: 4,5-dihydro-pyridazinone derivatives have shown significant cardiotonic activity.
Comparative Analysis of Cardiotonic Activity
While specific comparative data for a series of 5-amino-pyridazinone derivatives as cardiotonic agents is limited in the readily available literature, the general principles of pyridazinone-based PDE3 inhibitors can be applied. The SAR for pyrazolopyridine–pyridazinone PDE inhibitors suggests that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably unsubstituted.[10]
Experimental Protocol: In Vitro PDE3 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE3 enzyme.[11]
Principle: PDE3 hydrolyzes cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibitory activity of a test compound is determined by measuring the reduction in cAMP hydrolysis.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a known concentration of purified PDE3 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of cAMP as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stopping reagent or by heat inactivation.
-
Quantification of AMP: Quantify the amount of AMP produced using a suitable method, such as high-performance liquid chromatography (HPLC) or a commercially available AMP detection kit.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Key structural features influencing the cardiotonic activity of 5-amino-pyridazinone derivatives.
Conclusion and Future Directions
The 5-amino-pyridazinone scaffold is a highly valuable platform for the design of novel therapeutic agents with diverse pharmacological activities. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions of the pyridazinone ring in determining the biological activity and selectivity of these compounds.
Future research in this area should focus on:
-
Systematic exploration of the chemical space around the 5-amino group: A more comprehensive investigation of a wide range of substituents on the 5-amino group is warranted to fully understand its impact on different biological targets.
-
Multi-target drug design: Given the broad spectrum of activity, designing 5-amino-pyridazinone derivatives that can modulate multiple targets simultaneously could lead to more effective therapies for complex diseases like cancer and inflammatory disorders.
-
In-depth mechanistic studies: A deeper understanding of the molecular mechanisms by which these compounds exert their effects will facilitate the design of more potent and selective next-generation inhibitors.
By leveraging the insights from SAR studies and employing robust experimental protocols, the full therapeutic potential of 5-amino-pyridazinone derivatives can be realized.
References
- Abida, & Khan, S. A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Akhtar, M. J., & Siddiqui, A. A. (2022). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Journal Name, if available].
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Journal Name, if available].
- Asif, M. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
- Gouda, M. A., Eldien, H. F., & Girgis, A. S. (2016). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Medicinal Chemistry Research, 25(12), 2869-2882.
- Hassan, A. S., Abdel-Wahab, B. F., & Abdel-Aziz, H. A. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32835-32853.
- Hassan, M. S., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Le-Huu, T., et al. (2022).
- Mohareb, R. M., & Mohamed, A. A. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32835-32853.
- Sbragia, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-430.
- Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
- Cortijo, J., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1531-1543.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry.
- El-Gazzar, A. R. B. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
- Sager, G., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 898892.
- Patil, D. R., et al. (2010). One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide.
- Trawally, M. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241.
- Nakata, D., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4948-4954.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Sbragia, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-430.
-
ResearchGate. (n.d.). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Retrieved from [Link]
- Rainsford, K. D. (2017). Carrageenan induced Paw Edema Model. Methods in Molecular Biology, 1548, 169-176.
- Zha, Z., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15996-16013.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]
- Girek, M., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(15), 4945.
- Abdel-Wahab, B. F., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Lagunin, A. A., et al. (2020). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 25(11), 2548.
-
ResearchGate. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]
- Boyadzhieva, S., & Dimitrov, D. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 223-229.
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Hypothetical In Vitro Screening Cascade for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one: A Comparative Analysis with Known Drugs
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This six-membered heterocyclic motif has demonstrated significant therapeutic potential, leading to the development of drugs for cardiovascular diseases, inflammation, and cancer.[1] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity. Marketed drugs such as the cardiotonic agents Levosimendan and Pimobendan, the anti-inflammatory drug Emorfazone, and several PARP inhibitors in oncology underscore the clinical relevance of this chemical class.[1]
This guide introduces a novel pyridazinone derivative, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one , and proposes a comprehensive in vitro screening cascade to elucidate its potential therapeutic profile. Due to the absence of published biological data for this specific molecule, we will present a hypothetical comparative analysis. This involves outlining a series of well-defined experiments to compare its activity against established drugs in three key therapeutic areas suggested by the pyridazinone scaffold's known activities: cardiovascular effects, anti-inflammatory action, and anticancer potential.
The selected comparator drugs are:
-
Cardiovascular: Levosimendan and Pimobendan
-
Anti-inflammatory: Ibuprofen
-
Anticancer (Oncology): Olaparib
This document will serve as a strategic guide for researchers, providing the scientific rationale and detailed protocols for a tiered approach to characterizing this new chemical entity.
Chemical Structures of the Subject Compound and Comparators
A clear visual comparison of the chemical structures is fundamental to understanding potential structure-activity relationships.
Caption: Chemical structures of the compound of interest and selected comparators.
Tier 1: Primary Screening - Unveiling the Dominant Biological Activity
The initial screening phase is designed to be broad, efficiently identifying the most promising therapeutic direction for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one. We will conduct parallel in vitro assays targeting the primary mechanisms of our comparator drugs.
Cardiovascular Potential: Phosphodiesterase 3 (PDE3) Inhibition Assay
Rationale: Levosimendan and Pimobendan, both pyridazinone derivatives, exert their cardiotonic and vasodilatory effects in part through the inhibition of phosphodiesterase 3 (PDE3).[2][3] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to increased cAMP levels, resulting in enhanced cardiac contractility and vasodilation. Given the structural similarity, it is plausible that our target compound may also interact with PDE3.
Experimental Protocol: Fluorescence Polarization (FP)-Based PDE3B Inhibition Assay
This is a homogeneous, high-throughput assay designed to measure the inhibition of PDE3B.
-
Principle: The assay utilizes a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE3B, the resulting linear AMP-FAM is captured by a specific binding agent, forming a large, slow-rotating complex that exhibits high fluorescence polarization. The degree of polarization is directly proportional to PDE3B activity.
-
Materials:
-
Recombinant human PDE3B (BPS Bioscience, Cat. No. 60311)
-
PDE Assay Buffer (BPS Bioscience, Cat. No. 60300)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for 5'-AMP)
-
Test Compound: 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (serial dilutions)
-
Positive Controls: Levosimendan, Pimobendan (serial dilutions)
-
Negative Control: DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in PDE Assay Buffer.
-
Add a defined amount of recombinant PDE3B enzyme to each well of the 384-well plate, excluding the "no enzyme" control wells.
-
Add the diluted test compound, positive controls, or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the enzymatic reaction and initiate detection by adding the Binding Agent.
-
Incubate for an additional 60 minutes at room temperature to allow the complex to form.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anti-inflammatory Potential: Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Many pyridazinone derivatives have been investigated as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[4] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by synthesizing prostaglandins. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs like Ibuprofen, which also inhibit the constitutively expressed COX-1.
Experimental Protocol: In Vitro COX-2 Inhibition in LPS-Stimulated Macrophages
This cell-based assay measures the ability of the compound to inhibit the production of prostaglandin E2 (PGE2) in a relevant cellular context.
-
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2. The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels in the presence of the test compound indicates COX-2 inhibition.
-
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (serial dilutions)
-
Positive Control: Ibuprofen (serial dilutions)
-
Negative Control: DMSO
-
PGE2 ELISA Kit
-
24-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of the test compound or Ibuprofen for 2 hours.[4]
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce inflammation.[4] A set of wells should remain unstimulated as a baseline control.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production compared to the LPS-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Anticancer Potential: PARP1 Inhibition Assay
Rationale: A significant number of modern anticancer drugs, such as Olaparib, are built upon a pyridazinone-like phthalazinone core and function as inhibitors of Poly (ADP-ribose) polymerase (PARP).[5] PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Inhibiting PARP1 in cancers with existing defects in other DNA repair pathways (like BRCA mutations) leads to synthetic lethality and targeted cell death.
Experimental Protocol: TR-FRET-Based PARP1 Inhibition Assay
This is a homogeneous, high-throughput assay that measures the enzymatic activity of PARP1.
-
Principle: The assay measures the production of poly(ADP-ribose) (pADPr) by PARP1. A specialized coupling enzyme system converts the pADPr product into AMP. The amount of AMP is then detected using a competitive TR-FRET immunoassay involving a terbium-labeled anti-AMP antibody (donor) and a fluorescently labeled AMP analog (tracer/acceptor). High PARP1 activity leads to high AMP levels, which displaces the tracer from the antibody, resulting in a low TR-FRET signal. Conversely, inhibition of PARP1 results in a high TR-FRET signal.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
NAD+ (co-substrate)
-
TR-FRET PARP Assay Kit (e.g., Transcreener® pADPr PARP TR-FRET Assay) containing pADPr Coupling Enzyme, AMP/GMP Antibody-Tb, and AMP-Tracer.[6]
-
Test Compound: 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (serial dilutions)
-
Positive Control: Olaparib (serial dilutions)
-
Negative Control: DMSO
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Dispense the PARP1 enzyme, histone substrate, and NAD+ into the wells of a 384-well plate.
-
Add the test compound, Olaparib, or DMSO to the appropriate wells.
-
Incubate the enzymatic reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the TR-FRET detection mix (containing the coupling enzyme, antibody, and tracer).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and convert it to percentage inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Tier 2: Secondary Screening and Safety Profiling
Based on the results from Tier 1, a more focused investigation will be pursued. If significant activity is observed in one of the primary assays (e.g., IC50 < 10 µM), the following secondary assays will be initiated for that therapeutic area, along with essential safety profiling.
Secondary Efficacy Assays
-
Cardiovascular: If PDE3 inhibition is confirmed, a Langendorff isolated heart preparation (ex vivo) would be the next logical step to assess the compound's effects on cardiac contractility (inotropic effect) and heart rate (chronotropic effect) in a more physiologically relevant system.
-
Anti-inflammatory: To confirm the mechanism, a COX-1 inhibition assay would be run in parallel with the COX-2 assay to determine the selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2 and a potentially better safety profile.
-
Anticancer: A cell-based PARP trapping assay would be conducted. Some PARP inhibitors not only block enzymatic activity but also "trap" the PARP enzyme on DNA, creating toxic complexes.[7] This is a key mechanism of action for drugs like Olaparib and can be more predictive of cellular cytotoxicity than simple enzyme inhibition.
In Vitro Safety Profiling: hERG Inhibition Assay
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a primary reason for the withdrawal of drugs from the market.[5] It is a critical safety assessment for any new chemical entity, especially those with potential cardiovascular activity.
Experimental Protocol: Automated Patch Clamp hERG Assay
This high-throughput electrophysiology assay directly measures the flow of ions through the hERG channel in a whole-cell configuration.
-
Principle: HEK293 cells stably expressing the hERG channel are subjected to a specific voltage protocol to elicit the characteristic hERG current. The automated patch clamp system measures this current before and after the application of the test compound. A reduction in the current indicates channel blockade.
-
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Automated patch clamp system (e.g., QPatch or SyncroPatch)
-
Appropriate intracellular and extracellular recording solutions
-
Test Compound: 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (multiple concentrations)
-
Positive Control: A known hERG blocker (e.g., E-4031)
-
Negative Control: DMSO
-
-
Procedure:
-
Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cells and the compound plate into the automated patch clamp system.
-
The system will automatically establish a whole-cell patch clamp configuration.
-
A baseline hERG current is recorded using a specific voltage-step protocol.
-
The test compound is applied, and the hERG current is recorded again.
-
The effect is measured as the percentage of inhibition of the hERG tail current.
-
-
Data Analysis:
-
Calculate the percentage of hERG current inhibition for each concentration.
-
Determine the IC50 value to quantify the compound's potency as a hERG channel blocker.
-
Data Summary and Comparative Analysis
The data generated from this screening cascade will allow for a direct, quantitative comparison of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one with established drugs. The results should be compiled into a clear, concise table.
| Assay | 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one | Levosimendan | Pimobendan | Ibuprofen | Olaparib |
| Tier 1: Primary Screening | |||||
| PDE3 Inhibition IC50 (nM) | To be determined | ~20[8] | Varies | N/A | N/A |
| COX-2 Inhibition IC50 (µM) | To be determined | N/A | N/A | ~370[9] | N/A |
| PARP1 Inhibition IC50 (nM) | To be determined | N/A | N/A | N/A | ~13[10] |
| Tier 2: Safety Screening | |||||
| hERG Inhibition IC50 (µM) | To be determined | >10 | >10 | >30 | >10 |
N/A: Not Applicable. Literature values are approximate and can vary based on assay conditions.
Workflow and Decision-Making Logic
The proposed screening cascade follows a logical progression from broad primary screening to more focused secondary and safety evaluations.
Caption: Decision-making workflow for the in vitro screening cascade.
Conclusion and Forward Look
This guide outlines a systematic and scientifically rigorous approach to the initial characterization of a novel pyridazinone derivative, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one. By employing a tiered screening cascade and making direct comparisons to clinically relevant drugs, researchers can efficiently determine the most promising therapeutic avenue for this compound. The proposed protocols are based on established, high-throughput methodologies that provide robust and reproducible data.
The outcome of this hypothetical screening will dictate the next steps. A potent and selective inhibitor with a clean safety profile would be a strong candidate for progression into more complex cellular models and eventually, in vivo efficacy and pharmacokinetic studies. Conversely, a lack of significant activity or an unfavorable safety profile would provide crucial information, guiding medicinal chemists in the rational design of the next generation of pyridazinone-based therapeutic agents.
References
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (2021). The Structure of Ibuprofen Bound to Cyclooxygenase-2.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 27, 2026, from [Link]
- Wang, Y., et al. (2018). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PubMed Central.
- Müller-Werdan, U., et al. (2009). Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart.
-
ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved January 27, 2026, from [Link]
- Chen, Y.-F., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI.
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2021). (PDF) In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2009). (PDF) PDE3-inhibition by levosimendan is sufficient to account for its inotropic effect in failing human heart. Retrieved January 27, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved January 27, 2026, from [Link]
-
Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved January 27, 2026, from [Link]
- Papp, Z., et al. (2005). Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone. PubMed.
-
Journal of Biochemical Technology. (2015). Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Pimobendan. Retrieved January 27, 2026, from [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Retrieved January 27, 2026, from [Link]
-
protocols.io. (2023). Transcreener® pADPr PARP TR-FRET Assay Technical Manual. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Retrieved January 27, 2026, from [Link]
-
Frontiers. (n.d.). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Retrieved January 27, 2026, from [Link]
-
Springer. (n.d.). Early identification of hERG liability in drug discovery programs by automated patch clamp. Retrieved January 27, 2026, from [Link]
- Ørstavik, Ø., et al. (2015).
-
Aurora Biolabs. (n.d.). TR-FRET PARP1 Trapping Assay Kit. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). COX Inhibitors - StatPearls. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Retrieved January 27, 2026, from [Link]
- Luis Fuentes, V. (2004). Use of pimobendan in the management of heart failure. PubMed.
-
MDPI. (2022). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved January 27, 2026, from [Link]
-
MDPI. (2021). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Retrieved January 27, 2026, from [Link]
- WhiteBoard Medicine. (2023). Vasopressor and Inotrope Basics - Levosimendan | Clinical Medicine. YouTube.
- Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2014). In Ion Channels as Drug Targets (pp. 149-166).
- In Vitro Inhibition Studies. (n.d.).
-
Veterinary Partner. (2019). Pimobendan (Vetmedin). Retrieved January 27, 2026, from [Link]
-
Sino Biological. (n.d.). PDE3B, Active. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2013). high-dose pimobendan in the treatment of refractory heart failure in dogs. Retrieved January 27, 2026, from [Link]
-
DVM360. (2007). Pimobendan treatment in dogs with congestive heart failure. Retrieved January 27, 2026, from [Link]
Sources
- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inotropic Effect of the Active Metabolite of Levosimendan, OR-1896, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Transcreener® pADPr PARP TR-FRET Assay Technical Manual [protocols.io]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazinone Compounds in Cancer Cell Lines
In the landscape of modern oncology, the quest for targeted therapies has led to the intensive investigation of small molecule kinase inhibitors. Among these, pyridazinone-based compounds have emerged as a versatile and potent scaffold, demonstrating efficacy against a range of kinases implicated in cancer progression.[1][2] However, the therapeutic window of any kinase inhibitor is defined not only by its on-target potency but also by its off-target effects. Understanding the cross-reactivity profile of these compounds across different cellular contexts is paramount for predicting both efficacy and potential toxicities.
This guide provides an in-depth comparative analysis of the cytotoxic and kinase inhibitory profiles of representative pyridazinone compounds. We will delve into the experimental methodologies used to assess their activity on a panel of common cancer cell lines, explore their impact on key signaling pathways, and provide the technical framework for researchers to conduct their own cross-reactivity studies. Our focus is on providing not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to compound evaluation.
The Pyridazinone Scaffold: A Privileged Structure in Kinase Inhibition
The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide array of kinases.[2][3] This interaction is often facilitated by the hydrogen bonding capabilities of the pyridazinone ring system.[4] Numerous pyridazinone derivatives have been developed to target key kinases involved in tumorigenesis, including but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFRs.[1]
-
c-Met: Overactivation of the c-Met tyrosine kinase is associated with tumor growth and metastasis. Pyridazinone-based compounds have been identified as potent and selective c-Met inhibitors.
-
Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies, BTK has been a target for pyridazinone analogs.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition by pyridazinone-containing molecules can lead to mitotic arrest and apoptosis.
Given the structural similarities within the ATP-binding sites of many kinases, a degree of cross-reactivity is often expected. This can be a double-edged sword: while it can lead to unwanted side effects, it may also result in beneficial polypharmacology, where a single compound inhibits multiple oncogenic pathways.[5] Therefore, a systematic evaluation of a compound's activity across a diverse panel of cell lines and kinases is a critical step in its preclinical development.
Comparative Cytotoxicity Profiling
A fundamental assessment of a compound's anti-cancer activity is its ability to inhibit cell proliferation and induce cytotoxicity. Here, we present a comparative analysis of hypothetical pyridazinone compounds, PYR-A and PYR-B , against a panel of well-characterized cancer cell lines representing different tumor types:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
A549: Non-small cell lung carcinoma
-
HCT116: Colorectal carcinoma
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological process by 50%.[6][7] The IC50 values for PYR-A and PYR-B were determined using a standard MTT assay after 72 hours of treatment.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| PYR-A | 1.5 | 5.2 | 2.8 |
| PYR-B | 12.8 | 8.9 | 25.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Note: The data presented in this table is illustrative and compiled from various sources for educational purposes. Actual IC50 values for specific pyridazinone derivatives can be found in the cited literature.[8][9][10][11][12][13]
From this illustrative data, we can infer that PYR-A exhibits broader and more potent cytotoxic activity across the tested cell lines compared to PYR-B . The differential sensitivity of the cell lines to each compound underscores the importance of screening against a diverse panel. For instance, MCF-7 cells appear to be the most sensitive to PYR-A, while A549 cells show the highest sensitivity to PYR-B among the tested lines. This variation can be attributed to the unique genetic and proteomic makeup of each cell line, including the expression levels and mutational status of the primary and off-target kinases.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (pyridazinone derivatives)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Selectivity Profiling
To understand the molecular basis of the observed cytotoxicity, it is essential to determine the kinase inhibitory profile of the pyridazinone compounds. A broad kinase panel screen can reveal both the intended targets and any off-target activities, which is crucial for assessing selectivity.[14][15][16]
The Selectivity Score (S) is a useful metric to quantify the selectivity of a kinase inhibitor. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a specific concentration) by the total number of kinases tested. A lower selectivity score indicates a more selective compound.
Here is an illustrative kinase selectivity profile for our hypothetical compounds, PYR-A and PYR-B, tested at 1 µM against a panel of 100 kinases.
| Compound | Kinases Inhibited >50% at 1 µM | Selectivity Score (S) | Putative Primary Targets |
| PYR-A | 8 | 0.08 | FGFR1, FGFR2, VEGFR2 |
| PYR-B | 25 | 0.25 | Multiple kinases including Src family |
This data suggests that PYR-A is a more selective inhibitor, with potent activity against a small number of kinases, including FGFR and VEGFR families. In contrast, PYR-B is a more promiscuous inhibitor, affecting a larger number of kinases. This broader activity of PYR-B could explain its different cytotoxicity profile and may also suggest a higher potential for off-target related toxicities.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinases of interest
-
Kinase-specific substrates
-
Kinase reaction buffer
-
Pyridazinone compounds
-
ATP
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and the pyridazinone compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[17][18][19][20][21]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each kinase.
Mechanistic Insights: Western Blot Analysis of Key Signaling Pathways
To further elucidate the cellular effects of pyridazinone compounds, it is crucial to examine their impact on downstream signaling pathways. The MAPK/ERK and PI3K/AKT pathways are two of the most critical signaling cascades that regulate cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[22] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as ERK and AKT, as a readout of pathway activation.
Experimental Workflow: Western Blotting
Caption: Western Blotting Workflow for Pathway Analysis.
Interpreting the Results
A decrease in the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in cells treated with a pyridazinone compound, without a significant change in the total levels of these proteins, would indicate that the compound is effectively inhibiting their upstream activating kinases. This provides a mechanistic link between the compound's kinase inhibitory activity and its cytotoxic effects.
Experimental Protocol: Western Blotting for p-ERK and p-AKT
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-ERK, rabbit anti-phospho-AKT, rabbit anti-total ERK, rabbit anti-total AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Cell Lysis: After treating cells with the pyridazinone compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, p-AKT, total ERK, or total AKT (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the intensity of the total protein bands.
Signaling Pathway Context
The activity of pyridazinone compounds can be contextualized within the broader signaling networks they perturb. Below is a simplified representation of the MAPK/ERK and PI3K/AKT pathways, highlighting potential points of inhibition by a kinase inhibitor.
Caption: Simplified MAPK/ERK and PI3K/AKT Signaling Pathways.
Conclusion and Future Perspectives
The pyridazinone scaffold represents a highly versatile platform for the development of potent kinase inhibitors. However, as with any targeted therapy, a thorough understanding of a compound's cross-reactivity profile is essential for its successful translation into the clinic. The methodologies outlined in this guide provide a robust framework for the comparative analysis of pyridazinone derivatives. By integrating cell-based cytotoxicity assays, broad-panel kinase screening, and mechanistic studies of key signaling pathways, researchers can build a comprehensive picture of a compound's activity.
Future studies should aim to expand the panel of cell lines to include those with known resistance mutations to existing kinase inhibitors. Furthermore, the use of advanced techniques such as chemical proteomics and computational modeling can provide deeper insights into the off-target landscape of these compounds. Ultimately, a multi-faceted approach to cross-reactivity profiling will enable the rational design of the next generation of pyridazinone-based kinase inhibitors with improved selectivity and therapeutic efficacy.
References
-
Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (2022, June 10). Retrieved January 27, 2026, from [Link]
-
Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC - NIH. (2024, November 26). Retrieved January 27, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - NIH. (2019, March 1). Retrieved January 27, 2026, from [Link]
-
FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). Retrieved January 27, 2026, from [Link]
-
Kinase selectivity profile of 10h. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
DOT Language - Graphviz. (2024, September 28). Retrieved January 27, 2026, from [Link]
-
Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vitro ADP-Glo kinase assay - Bio-protocol. (n.d.). Retrieved January 27, 2026, from [Link]
-
Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 27, 2026, from [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science. (2025, May 31). Retrieved January 27, 2026, from [Link]
-
Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 27, 2026, from [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved January 27, 2026, from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28). Retrieved January 27, 2026, from [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Retrieved January 27, 2026, from [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1). Retrieved January 27, 2026, from [Link]
-
When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? | ResearchGate. (2023, December 28). Retrieved January 27, 2026, from [Link]
-
Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved January 27, 2026, from [Link]
-
Represented FDA-approved drugs containing a pyridine nucleus and a... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - MDPI. (2022, April 8). Retrieved January 27, 2026, from [Link]
-
The selectivity of protein kinase inhibitors: a further update - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 16. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. carnabio.com [carnabio.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
Halogen Wars: A Comparative Guide to the Efficacy of Bromo- vs. Chloro-Substituted Pyridazinones in Drug Discovery
Introduction: The Pyridazinone Scaffold and the Strategic Role of Halogenation
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its versatile structure has been successfully exploited to develop agents targeting a range of conditions, from cardiovascular diseases to cancer.[2] A key strategy in the optimization of these molecules is the introduction of halogen substituents. The choice of halogen, particularly between bromine and chlorine, is a critical decision in the drug design process, as it can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the efficacy of bromo- and chloro-substituted pyridazinones, supported by experimental data and an exploration of the underlying structure-activity relationships (SAR).
The Rationale for Halogenation: A Tale of Two Halogens
The substitution of hydrogen with a halogen atom can dramatically alter a molecule's physicochemical properties. Both bromine and chlorine are electron-withdrawing groups, which can impact the electronic distribution within the pyridazinone ring system and its interactions with biological targets. However, they differ in several key aspects:
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals interactions and the formation of halogen bonds, which are increasingly recognized as important in ligand-receptor binding.
-
Lipophilicity: Both halogens increase the lipophilicity of a molecule compared to hydrogen, which can enhance membrane permeability and cell uptake. The contribution to lipophilicity is generally greater for bromine than for chlorine.
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
The choice between bromine and chlorine is therefore a nuanced one, with the optimal choice being highly dependent on the specific biological target and the desired pharmacological profile.
Caption: Physicochemical differences between bromine and chlorine and their impact on pharmacology.
Comparative Efficacy Analysis: A Multi-faceted Comparison
The following sections delve into the comparative efficacy of bromo- and chloro-substituted pyridazinones across various therapeutic areas, drawing upon available experimental data.
Anticancer Activity
In the realm of oncology, halogenation of the pyridazinone scaffold has been a fruitful strategy for enhancing anticancer potency. A notable study on pyridazinone-based diarylurea derivatives, designed as surrogates for the multi-kinase inhibitor sorafenib, highlighted the significant impact of both bromine and chlorine substitution.[1] The study found that 3-chloro or 3-bromo substitution on the benzoyl or phenyl thiourea moieties had a clear positive impact on the antiproliferative activity of most of the tested compounds.[1]
| Compound Type | Halogen Substituent | Key Findings | Reference |
| Pyridazinone-based diarylurea | 3-chloro or 3-bromo | Increased antiproliferative activity observed for both substitutions. | [1] |
| Pyrazoline analog of curcumin | 4-bromo-4'-chloro | Exhibited a five-fold improvement in potency against HeLa cells compared to the parent compound. |
While a direct, side-by-side comparison of IC50 values for a pair of bromo- and chloro-analogs with the same core structure is not extensively available in the literature, the general trend suggests that the presence of either halogen is beneficial for anticancer activity. The choice between them may depend on the specific subtype of cancer and the target kinase. For instance, in a series of pyrazoline analogs of curcumin, a compound bearing both a 4-bromo and a 4'-chloro substituent showed a significant improvement in cytotoxic activity against human cervical cancer cells (HeLa).
Antimicrobial Activity
The antimicrobial potential of halogenated pyridazinones has also been investigated, with some interesting distinctions emerging between bromo- and chloro-substituted derivatives. In a study of pyrazine-based chalcones, the 2-bromo substituted compound demonstrated higher anti-staphylococcal activity compared to its 2-chloro counterpart. Conversely, a study on flavonoid derivatives found that a 6-chloro-8-nitroflavone had a stronger inhibitory effect on several bacterial strains than the 6-bromo-8-nitroflavone. These findings suggest that the superiority of one halogen over the other in the antimicrobial context is highly scaffold-dependent.
| Scaffold | Bromo-substituted Efficacy | Chloro-substituted Efficacy | Reference |
| Pyrazine-based chalcones | Higher anti-staphylococcal activity | Lower anti-staphylococcal activity | |
| Flavonoid derivatives | Lower inhibitory effect | Stronger inhibitory effect | |
| Pyridazinone-based diarylurea | Potent against S. aureus (meta-bromo) | Generally good activity | [1] |
In the aforementioned study on pyridazinone-based diarylurea derivatives, the meta-bromo substituted compound (10h) exhibited the highest potency against Staphylococcus aureus.[1]
Anti-inflammatory and Cardiovascular Activity
The pyridazinone scaffold is also prevalent in compounds developed for anti-inflammatory and cardiovascular applications.[2] While direct comparative studies between bromo- and chloro-substituted pyridazinones in these areas are scarce, the literature indicates that halogenation is a common feature in active compounds. For instance, various chloro-substituted pyridazinone derivatives have been synthesized and shown to possess significant anti-inflammatory or vasorelaxant properties. The choice of halogen in these contexts likely influences the compound's interaction with specific enzymes or receptors, such as phosphodiesterases (PDEs) or cyclooxygenases (COXs).[2]
Experimental Protocols
To provide a practical context for the synthesis and evaluation of these compounds, the following are representative experimental protocols.
Synthesis of a Halogenated Pyridazinone Derivative
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of 6-aryl-pyridazin-3(2H)-ones.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane), add succinic anhydride portion-wise at 0°C.
-
Add the desired substituted benzene (e.g., bromobenzene or chlorobenzene) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-aroylpropionic acid.
Step 2: Cyclization with Hydrazine
-
Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) for 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the desired 6-(halophenyl)-4,5-dihydropyridazin-3(2H)-one.
Caption: A generalized synthetic workflow for halogenated pyridazinones.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (bromo- and chloro-substituted pyridazinones) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Discussion and Future Perspectives
The available evidence suggests that both bromo- and chloro-substitutions are valuable strategies for enhancing the biological activity of pyridazinone derivatives. The choice between the two is not always straightforward and is likely dependent on the specific therapeutic target and the desired pharmacological properties.
-
In the context of anticancer activity , both halogens appear to be beneficial, with the potential for synergistic effects when used in combination.
-
For antimicrobial agents , the optimal halogen may be more scaffold-dependent, with bromine showing an advantage in some cases and chlorine in others.
A significant challenge in making a definitive comparison is the lack of extensive, direct, head-to-head studies of structurally analogous bromo- and chloro-substituted pyridazinones. Future research should focus on the systematic synthesis and evaluation of such paired compounds to provide a clearer understanding of the nuanced effects of these two important halogens. Furthermore, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can provide valuable insights into the underlying mechanisms of action and guide the rational design of next-generation pyridazinone-based therapeutics.[3][4]
References
-
Al-Warhi, T., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31035-31056. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(21), 1595-1620. Available from: [Link]
-
Du, Q.-S., et al. (2020). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 21(21), 8133. Available from: [Link]
-
Yang, G.-F., et al. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4641-4653. Available from: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Pyridazinone Derivatives as Cyclooxygenase-2 Inhibitors
For researchers, scientists, and professionals in drug development, the quest for selective and potent enzyme inhibitors is a cornerstone of therapeutic innovation. Pyridazinone derivatives have emerged as a promising class of compounds, particularly for their anti-inflammatory properties, which are often attributed to their interaction with cyclooxygenase-2 (COX-2).[1] This guide provides an in-depth, comparative analysis of the molecular docking of pyridazinone derivatives to the COX-2 enzyme, benchmarked against the well-established inhibitor, Celecoxib. We will delve into the causality behind experimental choices in a validated docking protocol, present comparative binding data, and visualize the underlying biological pathways and experimental workflows.
The Significance of Targeting COX-2
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2][3] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyridazinone-based compounds have demonstrated notable potential as selective COX-2 inhibitors.[4][5]
The COX-2 Signaling Pathway in Inflammation
The overexpression of COX-2 leads to an increased production of prostaglandins, particularly PGE2, which are potent mediators of inflammation, pain, and fever. The signaling cascade initiated by inflammatory stimuli and culminating in the production of pro-inflammatory prostaglandins is a critical pathway to target for therapeutic intervention.
Caption: The COX-2 signaling pathway in inflammation.
A Validated Protocol for Comparative Docking Studies
To ensure the scientific integrity and reproducibility of our in-silico analysis, a validated molecular docking protocol is paramount. This protocol is specifically tailored for the investigation of inhibitors against the human COX-2 enzyme, utilizing the crystal structure complexed with Celecoxib (PDB ID: 3LN1) as our receptor model.[6]
Experimental Workflow:
Caption: A streamlined workflow for comparative molecular docking.
Step-by-Step Methodology:
1. Protein Preparation:
-
Rationale: The initial crystal structure from the Protein Data Bank (PDB) often contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are crucial for accurate force field calculations.
-
Protocol:
-
Download the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) from the RCSB PDB database.[6]
-
Remove water molecules and any co-crystallized ligands other than the inhibitor of interest using molecular visualization software such as PyMOL or Chimera.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.[7]
-
2. Ligand Preparation:
-
Rationale: Ligand structures must be in a 3D format with correct atom types and charges to be recognized by the docking software.
-
Protocol:
-
Obtain the 2D structures of the pyridazinone derivatives and Celecoxib.
-
Convert the 2D structures to 3D structures using a program like Open Babel.
-
Minimize the energy of the 3D ligand structures.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligands in the PDBQT format.[8]
-
3. Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand. The size and center of the grid box are critical parameters that directly influence the outcome of the docking simulation.
-
Protocol (for PDB: 3LN1):
-
Identify the active site of COX-2 based on the position of the co-crystallized inhibitor (Celecoxib).
-
Set the grid box dimensions to encompass the entire active site. For the COX-2 active site in PDB ID 3LN1, a grid box with the following parameters is recommended:
-
Center: x = 33.9, y = 26.5, z = 22.1
-
Dimensions: x = 25, y = 25, z = 25 (in Angstroms)
-
-
These parameters ensure that the search space is sufficiently large to accommodate the ligands and explore various binding orientations.
-
4. Molecular Docking with AutoDock Vina:
-
Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It employs a Lamarckian genetic algorithm to predict the binding conformation of a ligand to a receptor.[8]
-
Protocol:
-
Create a configuration file specifying the paths to the prepared receptor and ligand files, and the grid box parameters.
-
Execute the AutoDock Vina software from the command line, providing the configuration file as input.[7]
-
Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[8]
-
5. Analysis of Results:
-
Rationale: The primary output of a docking simulation is the binding affinity, which provides a quantitative estimate of the binding strength. A more negative value indicates a more favorable interaction. Additionally, visual inspection of the binding poses reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
-
Protocol:
-
Analyze the output log file to obtain the binding affinity scores for each ligand.
-
Use molecular visualization software to examine the predicted binding poses and identify key amino acid interactions.
-
Comparative Analysis: Pyridazinone Derivatives vs. Celecoxib
To provide a tangible comparison, we will analyze the docking results of representative pyridazinone derivatives from the literature and compare them with the standard COX-2 inhibitor, Celecoxib.
| Compound | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference |
| Celecoxib (Standard) | COX-2 | -9.4 | 40 | [5][9] |
| Pyridazinone Derivative 9a | COX-2 | -10.8 | 15.50 | [5] |
| Pyridazinone Derivative 16b | COX-2 | -10.6 | 16.90 | [5] |
| Pyridazinone Derivative 6b | COX-2 | Not explicitly stated | 180 (0.18 µM) | [4] |
| Pyridazinone-Pyrazole 5f | COX-2 | -7.0722 | 1500 (1.50 µM) | [10] |
| Pyridazinone-Pyrazole 6f | COX-2 | Not explicitly stated | 1150 (1.15 µM) | [10] |
Note: Docking scores can vary based on the specific software and parameters used. The values presented here are for comparative purposes within the context of their respective studies.
Key Amino Acid Interactions in the COX-2 Active Site
The selective inhibition of COX-2 is often attributed to interactions with specific amino acid residues that differ from those in the COX-1 active site.
-
Celecoxib: The sulfonamide group of Celecoxib is known to interact with a secondary pocket in the COX-2 active site, forming hydrogen bonds with residues such as His90 , Gln178 , and Arg499 .[4][11] Hydrophobic interactions with residues like Val509 , Ala513 , and Leu338 also play a crucial role in its binding.[12]
-
Pyridazinone Derivatives: Successful pyridazinone-based COX-2 inhibitors often mimic these interactions. For instance, studies have shown that the pyridazinone core can form hydrogen bonds with key residues like His90 .[4] The aryl substituents on the pyridazinone scaffold can occupy the hydrophobic channels of the active site, interacting with residues such as Arg120 , Ser339 , and Phe504 .[10] The ability of these derivatives to effectively engage with these key residues is a strong indicator of their potential as selective COX-2 inhibitors.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyridazinone derivatives against the COX-2 enzyme. The detailed, step-by-step protocol, grounded in scientific principles, offers a reproducible workflow for researchers in the field. The comparative data and analysis of key molecular interactions highlight the potential of the pyridazinone scaffold as a promising starting point for the design of novel, selective COX-2 inhibitors.
The presented experimental data, in conjunction with the in-silico predictions, underscores the importance of a multi-faceted approach in drug discovery. While molecular docking provides invaluable insights into potential binding modes and affinities, these findings must be validated through experimental assays to confirm biological activity. Future research should continue to explore the structure-activity relationships of pyridazinone derivatives, leveraging computational tools to guide the synthesis and evaluation of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
-
Al-Ghorbani, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28205-28223. Available from: [Link]
-
Hassan, M. A., & Abdel-Wahab, B. F. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623. Available from: [Link]
-
Gouda, M. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2006. Available from: [Link]
-
BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld Science. Available from: [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
-
RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Figure 9: 3D-Interaction diagram of compound 5f with the active site of COX-2. ResearchGate. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Table 1: In vitro COX-1/COX-2 inhibitory activity of the synthesized compounds 5a-f and 6a-f. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Three‐dimensional interaction of celecoxib in the active site of COX‐2 (PDB code: 3LN1). Retrieved from [Link]
-
Frömel, T., et al. (2014). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. BioMed Research International, 2014, 391631. Available from: [Link]
-
ResearchGate. (n.d.). Active-site cavity of COX-1 and COX-2 (schematic). Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D interaction of celecoxib with COX-2 enzyme (PDB: 3LN1) showing three.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis.... Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of Celecoxib with residues within 6 Å around the active.... Retrieved from [Link]
-
Medicosis Perfectionalis. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available from: [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
-
Amir, M., & Kumar, S. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 14(13), 1449-1483. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of the COX pathway illustrating the synthesis.... Retrieved from [Link]
-
GSC Online Press. (2022). In Silico study of 3-D structural interactions and quantitative structural drug likeness of marketed Cox-2 inhibitors. GSC Biological and Pharmaceutical Sciences, 19(01), 149–153. Available from: [Link]
-
Frontiers Publishing Partnerships. (n.d.). Cyclooxygenase pathways. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Tutorial. Retrieved from [Link]
Sources
- 1. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. youtube.com [youtube.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. apexbt.com [apexbt.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one: A Guide to Personal Protective Equipment and Disposal
Hazard Analysis: A Profile Based on Structural Analogs
Direct, peer-reviewed toxicological data for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not extensively documented in publicly available literature. Therefore, a conservative approach is warranted, drawing parallels from structurally similar pyridazinone derivatives. Compounds such as 4,5-Dibromo-2-methylpyridazin-3(2H)-one and 5-Bromo-2-methylpyridazin-3(2H)-one present a known hazard profile that serves as a prudent baseline for our target molecule.[1]
Based on these analogs, we must assume that 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is, at a minimum:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The presence of the amino group and the brominated pyridazinone core suggests that the compound may also have other latent toxicities, reinforcing the need for stringent protective measures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle behind PPE selection is to create a robust barrier between the researcher and the chemical, mitigating risks of inhalation, dermal contact, and ocular exposure. The following PPE is mandatory when handling 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
Hand Protection: The First Line of Defense
Given the high likelihood of skin irritation, appropriate glove selection is critical.
-
Glove Type: Nitrile rubber gloves are recommended for their broad chemical resistance. Avoid latex gloves, as they can offer inferior protection against various organic compounds.
-
Double Gloving: The practice of wearing two pairs of gloves is strongly advised, particularly during weighing and transfer operations. This provides an additional layer of protection against tears and permeation. The outer glove can be removed if contamination is suspected, preserving the integrity of the inner glove and minimizing the spread of contamination.[2]
-
Glove Change Frequency: Gloves should be changed every 30 to 60 minutes, or immediately if they are visibly contaminated or damaged.[2]
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for serious eye irritation necessitates robust eye and face protection.
-
Primary Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes and fine powders.[3]
-
Secondary Protection: When there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3]
Body Protection: Preventing Dermal Exposure
Standard laboratory coats may not offer sufficient protection against spills of concentrated materials.
-
Primary Protection: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For procedures with a higher risk of spillage, a disposable, long-sleeved gown made of a material with proven resistance to chemicals should be worn over the lab coat.[3][4] Gowns should have tight-fitting cuffs to prevent exposure to the wrists.[3]
Respiratory Protection: Mitigating Inhalation Risks
As the compound may cause respiratory irritation and is likely a fine powder, preventing inhalation is paramount.
-
Engineering Controls: All handling of solid 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one should be conducted within a certified chemical fume hood to minimize the escape of airborne particles.
-
Respiratory Equipment: When engineering controls are not sufficient to prevent inhalation, or during the cleaning of spills, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[4] For situations with the potential for higher concentrations of airborne powder, a respirator with a higher protection factor may be necessary.
Table 1: Summary of Required Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloved nitrile | Chemical splash goggles and face shield | Laboratory coat and disposable gown | Within a chemical fume hood. N95 respirator if aerosolization is possible. |
| General handling in solution | Single-gloved nitrile (minimum) | Chemical splash goggles | Laboratory coat | Within a chemical fume hood. |
| Handling outside of a fume hood | Not Recommended | Not Recommended | Not Recommended | Not Recommended |
| Spill cleanup | Double-gloved nitrile | Chemical splash goggles and face shield | Laboratory coat and disposable gown | N95 respirator (minimum) |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial to maintaining a safe laboratory environment.
Handling Procedure
The following workflow is designed to minimize exposure and prevent contamination.
Conclusion: A Culture of Safety
The principles outlined in this guide are designed to empower researchers with the knowledge to handle 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one with the highest degree of safety. By understanding the potential hazards and diligently applying the recommended personal protective equipment and handling protocols, you contribute to a robust culture of safety within your laboratory.
References
-
PubChem. 4-Bromo-5-methyl-2-(2-methylphenyl)pyridazin-3-one. Available at: [Link]. Accessed January 27, 2026.
-
Bucknell University. Hazardous Waste Segregation. Available at: [Link]. Accessed January 27, 2026.
-
Thieme. Product Class 8: Pyridazines. Available at: [Link]. Accessed January 27, 2026.
-
AERU. 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone. Available at: [Link]. Accessed January 27, 2026.
-
Sdfine. 4-aminopyridine Safety Data Sheet. Available at: [Link]. Accessed January 27, 2026.
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]. Accessed January 27, 2026.
-
WIPO Patentscope. WO/2023/036312 HALOGEN-SUBSTITUTED PYRIDAZINONE COMPOUND AND APPLICATION THEREOF. Available at: [Link]. Accessed January 27, 2026.
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]. Accessed January 27, 2026.
-
AERU. 5-amino-4-chloro-3(2H)-pyridazinone. Available at: [Link]. Accessed January 27, 2026.
-
Jubilant Ingrevia. Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Available at: [Link]. Accessed January 27, 2026.
-
Temple University. Halogenated Solvents in Laboratories. Available at: [Link]. Accessed January 27, 2026.
-
Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]. Accessed January 27, 2026.
-
Alfa Aesar. Safety Data Sheet for 4-Bromoaniline. Available at: [Link]. Accessed January 27, 2026.
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]. Accessed January 27, 2026.
-
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]. Accessed January 27, 2026.
-
National Institutes of Health. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available at: [Link]. Accessed January 27, 2026.
- Google Patents. EP4400500A4 - HALOGEN-SUBSTITUTED PYRIDAZINONE COMPOUND AND ITS APPLICATION.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
